dimethyl 4-methoxypyridine-2,6-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 4-methoxypyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)11-8(5-6)10(13)16-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRNYBABWFVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173628 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19872-93-6 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019872936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19872-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Dimethyl 4-methoxypyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of dimethyl 4-methoxypyridine-2,6-dicarboxylate, a key heterocyclic building block in organic and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a precursor in the development of novel therapeutic agents. Particular emphasis is placed on its utility in the synthesis of dicarboxamide derivatives with potential applications in anticancer therapy through the stabilization of G-quadruplex DNA.
Chemical Identity and Properties
This compound is a pyridine derivative with the formal IUPAC name This compound . Its unique structure, featuring a methoxy group at the 4-position and two methyl ester groups at the 2- and 6-positions of the pyridine ring, makes it a versatile intermediate for further chemical modifications.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 19872-93-6 | [1][2][3] |
| Molecular Formula | C10H11NO5 | [1] |
| Molecular Weight | 225.20 g/mol | [4] |
| Melting Point | 222.5-223.5 °C | [3] |
| Boiling Point (Predicted) | 360.9 ± 37.0 °C | [3] |
| Density (Predicted) | 1.234 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 0.29 ± 0.10 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common and efficient method involves the nucleophilic aromatic substitution of a halogenated precursor. Additionally, one-pot synthesis strategies have been developed to improve efficiency and atom economy.
Synthesis from Halogenated Precursors
A versatile method for the synthesis of this compound involves the reaction of a 4-halo-pyridine-2,6-dicarboxylate derivative with sodium methoxide. The electron-withdrawing nature of the two ester groups facilitates the nucleophilic aromatic substitution at the 4-position.
Experimental Protocol: Synthesis from Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Dissolution: Dimethyl 4-bromopyridine-2,6-dicarboxylate is dissolved in anhydrous methanol.
-
Reaction with Sodium Methoxide: A solution of sodium methoxide in methanol is added to the reaction mixture.
-
Heating: The mixture is heated under reflux to drive the reaction to completion.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
One-Pot Synthesis
Recent advancements have led to the development of one-pot methods for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.[5] These methods often start from simple and readily available precursors like pyruvates and aldehydes.[5]
Conceptual Workflow for One-Pot Synthesis
Caption: One-pot synthesis of 4-substituted pyridine-2,6-dicarboxylates.
Applications in Drug Discovery and Development
This compound serves as a crucial starting material for the synthesis of more complex molecules with significant biological activities. Its derivatives, particularly dicarboxamides, have shown promise in the field of anticancer research.
Precursor for Bioactive Dicarboxamide Derivatives
The ester groups of this compound can be readily converted to amides through condensation reactions with various amines. This allows for the generation of a diverse library of dicarboxamide derivatives. These derivatives have been investigated for their potential as antimicrobial and anticancer agents.
Synthesis of Dicarboxamide Derivatives
Caption: Synthesis of dicarboxamide derivatives from the title compound.
Interaction with G-Quadruplex DNA
Derivatives of 4-methoxypyridine-2,6-dicarboxylic acid have been shown to stabilize G-quadruplex DNA structures.[6] G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions. The stabilization of these structures can inhibit the activity of telomerase, an enzyme that is overactive in many cancer cells, leading to cellular senescence and apoptosis. This makes these compounds promising candidates for the development of novel anticancer therapies.
Logical Relationship for Anticancer Activity
Caption: Mechanism of anticancer activity via G-quadruplex stabilization.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the fields of organic synthesis and drug discovery. Its straightforward synthesis and the biological activity of its derivatives, particularly in the context of anticancer research through G-quadruplex DNA stabilization, highlight its importance for researchers and scientists. Further exploration of the structure-activity relationships of its derivatives is warranted to develop more potent and selective therapeutic agents.
References
- 1. View of A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate [mjcce.org.mk]
- 2. [PDF] A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Synthesis of Dimethyl 4-methoxypyridine-2,6-dicarboxylate Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of starting materials for dimethyl 4-methoxypyridine-2,6-dicarboxylate, a key intermediate in pharmaceutical and materials science research. This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate the efficient and reproducible synthesis of this important compound.
Introduction
This compound is a versatile building block characterized by a pyridine core functionalized with two methoxycarbonyl groups and a methoxy group. This substitution pattern makes it an attractive precursor for the synthesis of a variety of complex molecules, including pharmacologically active agents and functional materials. The synthesis of this target molecule typically proceeds through a multi-step sequence starting from readily available commodity chemicals. The key strategic bond formations involve the construction of the pyridine ring, followed by esterification and etherification.
Overall Synthetic Strategy
The most common and efficient synthetic route to this compound commences with the synthesis of 4-hydroxypyridine-2,6-dicarboxylic acid, also known as chelidamic acid. This is followed by a two-step functional group modification: esterification of the carboxylic acid groups to their corresponding methyl esters, and subsequent methylation of the hydroxyl group to a methoxy ether.
Caption: Overall synthetic workflow for this compound.
Data Presentation: Summary of Reactions and Yields
The following table summarizes the key transformations, reaction conditions, and reported yields for the synthesis of this compound and its precursors.
| Step | Reaction | Starting Material(s) | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of Chelidonic Acid | Diethyl oxalate, Acetone | Sodium ethoxide | Ethanol | 70 | 2 | High |
| 2 | Synthesis of Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid)[1][2] | Chelidonic acid | Aqueous Ammonia (30%) | Water | 0 to RT | 48 | 98 |
| 3 | Esterification to Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | 4-Hydroxypyridine-2,6-dicarboxylic acid | Methanol, Sulfuric acid (catalytic) | Methanol | Reflux | 3 | ~82 |
| 4 | Methylation to this compound | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | Methyl iodide, a suitable base (e.g., NaH) | Anhydrous DMF | RT | - | - |
Note: Yields can vary based on reaction scale and purification methods. The yield for step 4 is not explicitly reported in the searched literature for this specific substrate and represents a general expectation for this type of reaction.
Experimental Protocols
Synthesis of Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid)
This procedure follows a well-established two-step process starting from diethyl oxalate and acetone to first form chelidonic acid, which is then converted to chelidamic acid.
Step 1: Synthesis of Chelidonic Acid
-
Materials: Diethyl oxalate, Acetone, Sodium ethoxide, Ethanol, Hydrochloric acid.
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared.
-
A mixture of diethyl oxalate and acetone is added dropwise to the sodium ethoxide solution.
-
The reaction mixture is heated to 70°C for 2 hours.
-
After cooling, the reaction is quenched by the addition of hydrochloric acid to precipitate the chelidonic acid.
-
The crude product is filtered, washed with cold water, and dried.
-
Step 2: Synthesis of Chelidamic Acid [1][2]
-
Materials: Chelidonic acid, 30% Aqueous ammonia, Concentrated hydrochloric acid, Activated carbon.
-
Procedure:
-
To a suspension of chelidonic acid (e.g., 41.8 g) in a suitable reaction vessel, 425 mL of 30% aqueous ammonia is added dropwise at 0°C over a period of 1 hour.[2]
-
The resulting suspension is stirred at room temperature for 48 hours.[2]
-
Excess ammonia is removed under reduced pressure.
-
The residue is refluxed with water and activated carbon for 15 minutes for decolorization.[1]
-
The hot solution is filtered to remove the activated carbon.
-
The filtrate is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 1.[1]
-
The precipitated white solid, chelidamic acid, is collected by filtration, washed with cold water, and dried under vacuum. A high yield of 98% is typically obtained.[2]
-
Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
This step involves the Fischer esterification of the dicarboxylic acid.
Caption: Key steps in the Fischer esterification of chelidamic acid.
-
Materials: 4-Hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), Anhydrous methanol, Concentrated sulfuric acid.
-
Procedure:
-
To a suspension of chelidamic acid (e.g., 10 g) in anhydrous methanol (e.g., 200 mL), a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) is carefully added.
-
The mixture is heated to reflux and stirred for 3 hours.
-
After cooling, the solvent is removed under reduced pressure to yield the crude product.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the dimethyl ester as a white solid. A yield of approximately 82% can be expected.
-
Synthesis of this compound
The final step is the methylation of the 4-hydroxy group, which can be achieved via a Williamson ether synthesis.
Caption: Williamson ether synthesis for the methylation of the 4-hydroxy group.
-
Materials: Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, Sodium hydride (or another suitable base), Methyl iodide, Anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a solution of dimethyl 4-hydroxypyridine-2,6-dicarboxylate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride is added portion-wise at 0°C.
-
The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Methyl iodide is then added dropwise at 0°C, and the reaction is allowed to proceed at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
-
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic transformations. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable intermediate for their scientific endeavors. The provided quantitative data and experimental details are intended to support the successful implementation of these synthetic procedures in a laboratory setting. Careful execution of each step, particularly with respect to anhydrous conditions where specified, is crucial for achieving high yields and purity.
References
"dimethyl 4-methoxypyridine-2,6-dicarboxylate" spectroscopic data (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl 4-methoxypyridine-2,6-dicarboxylate (CAS No. 19872-93-6). The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supported by detailed experimental protocols. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 | s | 2H | H-3, H-5 |
| 4.00 | s | 3H | OCH₃ (at C-4) |
| 3.95 | s | 6H | COOCH₃ (at C-2, C-6) |
Note: Data interpreted from the spectrum available on SpectraBase, accessed via PubChem.[1]
Table 2: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | C-H stretch (aromatic and methyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester and ether) |
Note: Key absorptions interpreted from the gas-phase IR spectrum available in the NIST WebBook.
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in the searched resources. |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available in the searched resources. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution.
-
Data Acquisition: The prepared sample is transferred to an NMR tube. The spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR: Standard parameters for a one-dimensional proton NMR experiment are used. This includes setting the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary to obtain a high-quality spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure for Solid Samples (Thin Film Method):
-
Sample Preparation: A small amount of the solid compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone).
-
Film Deposition: A drop of this solution is placed on the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plate is typically recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺) and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for an organic molecule.
Caption: A diagram showing how different spectroscopic techniques provide complementary information for the structural elucidation of a molecule.
References
"dimethyl 4-methoxypyridine-2,6-dicarboxylate" solubility in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of dimethyl 4-methoxypyridine-2,6-dicarboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and provides detailed experimental protocols for determining its solubility in common organic solvents. This guide is intended to be a valuable resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a pyridine derivative with potential applications in the synthesis of more complex molecules, including ligands for coordination chemistry and precursors for pharmaceutical compounds.[1] Understanding its solubility in various organic solvents is crucial for its effective use in reaction setups, purification processes, and formulation development. This guide outlines the theoretical solubility profile and provides practical methods for its empirical determination.
Chemical Structure and Properties:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C10H11NO5[1]
-
Molecular Weight: 225.20 g/mol [1]
-
Appearance: Expected to be a solid at room temperature.
The structure features a polar pyridine ring, two ester functional groups, and a methoxy group. The presence of these polar groups suggests that it will have some degree of solubility in polar organic solvents. However, the overall size and the presence of nonpolar hydrocarbon portions will influence its solubility in a range of solvents.
Predicted Solubility Profile
The molecule possesses both polar (pyridine nitrogen, ester carbonyls, methoxy oxygen) and non-polar (methyl groups, aromatic ring) regions. This amphiphilic nature suggests a degree of solubility in a range of solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polar nature of these solvents can interact with the polar functional groups of the compound. |
| Polar Protic | Methanol, Ethanol | Likely Soluble | These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the compound. |
| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | These solvents are of intermediate polarity and are often effective for dissolving a wide range of organic compounds. A related compound, dimethyl 2,6-pyridinedicarboxylate, has been reported to be soluble in chloroform. |
| Non-polar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
| Aqueous | Water | Likely Sparingly Soluble to Insoluble | While the molecule has polar groups, the lack of readily ionizable protons and the presence of hydrophobic regions may limit its water solubility. |
Experimental Protocols for Solubility Determination
To obtain quantitative and qualitative solubility data, the following experimental protocols are recommended.
Qualitative Solubility Determination
This method provides a rapid assessment of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of this compound into a small, clean, and dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or flasks with secure caps
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze the concentration of the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for Solubility Determination.
Conclusion
While specific solubility data for this compound is not widely published, its molecular structure suggests it is most likely soluble in polar aprotic and polar protic organic solvents, and less soluble in non-polar and aqueous media. For precise applications, it is highly recommended that researchers perform experimental solubility testing. The protocols provided in this guide offer a systematic approach to determining both qualitative and quantitative solubility, enabling the informed use of this compound in various research and development settings.
References
In-Depth Technical Guide: Chemical Stability and Storage of Dimethyl 4-Methoxypyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for dimethyl 4-methoxypyridine-2,6-dicarboxylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who handle or utilize this compound in their work.
Chemical and Physical Properties
This compound is a pyridine derivative with the molecular formula C₁₀H₁₁NO₅. A summary of its key chemical and physical properties is presented in Table 1. While extensive experimental data for this specific molecule is not publicly available, the information provided is based on data from suppliers and predictions from its structural analogues.
| Property | Value | Source |
| Molecular Weight | 225.2 g/mol | ChemicalBook |
| Melting Point | 222.5-223.5 °C | ChemicalBook |
| Boiling Point (Predicted) | 360.9±37.0 °C | ChemicalBook |
| Density (Predicted) | 1.234±0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 0.29±0.10 | ChemicalBook |
| Appearance | White to pale cream crystals or powder | Thermo Scientific Chemicals[1] |
| Solubility | Soluble in organic solvents such as ethyl acetate and alcohol; poor solubility in water. |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and stability of this compound. Based on safety data sheets for structurally related compounds, the following conditions are recommended:
-
Temperature: Store in a cool, dry place.[2][3] For long-term stability, refrigeration (2-8 °C) is advisable. For solid chelidamic acid, a related compound, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[4]
-
Light: Protect from light, especially UV light, to prevent photolytic degradation.[4] Containers should be opaque or stored in a dark environment.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Keep containers tightly closed to prevent moisture absorption, which can lead to hydrolysis.[2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[2][5]
When handling, it is essential to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[2][3]
Potential Degradation Pathways
Based on the functional groups present in this compound (a 4-methoxy-substituted pyridine ring and two methyl ester groups), the compound is susceptible to degradation through several pathways: hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
The ester functional groups are the most likely sites for hydrolytic attack, which can be catalyzed by both acids and bases. This would lead to the formation of the corresponding mono-ester and ultimately the dicarboxylic acid.
Oxidative Degradation
The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides. The methoxy group can also be a site of oxidative attack.
Photolytic Degradation
Pyridine derivatives are known to be sensitive to light. Photodegradation can lead to complex reaction pathways, including rearrangement and cleavage of the pyridine ring.
Experimental Protocols for Stability Testing
To thoroughly assess the chemical stability of this compound, a forced degradation study should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines. The goal of these studies is to generate degradation products to establish the degradation pathways and to develop and validate a stability-indicating analytical method.
General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
References
- 1. Dimethyl pyridine-2,6-dicarboxylate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Chelidamic acid(138-60-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
The Genesis of a Key Biomolecule: A Technical History of Pyridine-2,6-dicarboxylates
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the discovery and history of pyridine-2,6-dicarboxylates, commonly known as dipicolinates or dipicolinic acid (DPA). From its first chemical synthesis to its identification as a crucial component of bacterial endospores, this guide provides a comprehensive overview of the foundational research that has paved the way for its current applications in medicine, sterilization, and materials science.
Introduction
Pyridine-2,6-dicarboxylic acid, a heterocyclic dicarboxylic acid, has a rich history intertwined with both synthetic chemistry and microbiology. Its unique properties, including its ability to form stable complexes with divalent cations and its significant role in the heat resistance of bacterial spores, have made it a subject of intense scientific scrutiny for nearly a century. This document traces the key milestones in the journey of understanding this remarkable molecule.
Early Chemical Synthesis: The Dawn of Dipicolinate Chemistry
The first successful chemical synthesis of pyridine-2,6-dicarboxylic acid was a landmark achievement that opened the door to further investigation of its properties and potential applications.
The Pioneering Synthesis by Singer and McElvain (1935)
The inaugural synthesis of dipicolinic acid is credited to Alvin W. Singer and S.M. McElvain in 1935. Their method involved the oxidation of 2,6-dimethylpyridine (also known as 2,6-lutidine) using potassium permanganate (KMnO₄). This foundational work provided the first reliable method for obtaining the compound in the laboratory.[1]
Key Quantitative Data from Early Syntheses
| Year | Researchers | Starting Material | Oxidizing Agent | Yield (%) |
| 1935 | Singer and McElvain | 2,6-Dimethylpyridine | Potassium Permanganate | 64 |
Discovery in Bacterial Spores: A Paradigm Shift
A pivotal moment in the history of dipicolinic acid was its discovery as a natural product within bacterial endospores. This finding not only revealed a biological role for the compound but also explained the remarkable resilience of these dormant life forms.
Powell's Landmark Isolation (1953)
In 1953, J.F. Powell published a groundbreaking paper detailing the isolation of a substance from the spores of Bacillus megaterium that was subsequently identified as pyridine-2,6-dicarboxylic acid.[2][3][4][5] This discovery was significant as it established for the first time that this compound was a natural product and hinted at its biological importance. Powell's work demonstrated that this compound accounted for a substantial portion of the spore's dry weight.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the history of pyridine-2,6-dicarboxylates.
First Chemical Synthesis: Oxidation of 2,6-Dimethylpyridine (Adapted from historical accounts of Singer and McElvain, 1935)
Objective: To synthesize pyridine-2,6-dicarboxylic acid by the oxidation of 2,6-dimethylpyridine.
Materials:
-
2,6-Dimethylpyridine (2,6-Lutidine)
-
Potassium Permanganate (KMnO₄)
-
Water
-
Hydrochloric Acid (HCl)
-
Sodium Bisulfite (NaHSO₃) (for quenching)
-
Filtration apparatus
-
Recrystallization solvents (e.g., water or ethanol)
Procedure:
-
A solution of 2,6-dimethylpyridine is prepared in water.
-
Potassium permanganate is gradually added to the solution while stirring. The reaction is typically carried out at an elevated temperature to facilitate the oxidation.
-
The reaction mixture is refluxed for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
After cooling, the manganese dioxide (MnO₂) precipitate is removed by filtration.
-
The filtrate is concentrated by evaporation.
-
The concentrated solution is acidified with hydrochloric acid to precipitate the crude dipicolinic acid.
-
The crude product is collected by filtration and washed with cold water.
-
For purification, the crude acid is recrystallized from a suitable solvent, such as hot water or ethanol, to yield pure pyridine-2,6-dicarboxylic acid.
Isolation from Bacillus megaterium Spores (Adapted from Powell, 1953)
Objective: To isolate and identify dipicolinic acid from the spores of Bacillus megaterium.
Materials:
-
Spores of Bacillus megaterium
-
Distilled water
-
Autoclave or other means of inducing germination and release of spore contents
-
Centrifuge
-
Freeze-dryer (lyophilizer)
-
Solvents for extraction and chromatography
-
Spectrophotometer for UV analysis
-
Reagents for chemical tests (e.g., ferrous sulfate)
Procedure:
-
A dense suspension of Bacillus megaterium spores is prepared in distilled water.
-
The spore suspension is treated to induce the release of their contents. Powell used methods such as autoclaving to achieve this.
-
The mixture is then centrifuged to pellet the spore debris.
-
The supernatant, containing the released cellular components, is carefully collected.
-
The supernatant is freeze-dried to obtain a solid exudate.
-
The freeze-dried exudate is then subjected to further purification steps. Powell noted that the substance is acidic and exists as a sparingly soluble calcium salt in the exudate.
-
The material is purified, which can involve precipitation and recrystallization.
-
The purified compound is then subjected to a series of analytical tests for identification. Powell used techniques including:
-
Ultraviolet (UV) Absorption Spectroscopy: The compound exhibited a characteristic UV absorption spectrum.
-
Chemical Tests: A strong orange-yellow color was observed with ferrous sulfate (FeSO₄), indicating the presence of a carboxyl group in the α-position to the nitrogen atom in the pyridine ring.[2]
-
Elemental Analysis: The percentage composition of carbon, hydrogen, and nitrogen was determined.
-
Melting Point Determination: The melting point of the isolated compound was compared with that of a synthetically prepared sample of dipicolinic acid.
-
Derivative Formation: The dimethyl ester of the isolated compound was prepared and its melting point was compared with that of the dimethyl ester of authentic dipicolinic acid.
-
Visualizing the Historical Workflow
The following diagram illustrates the pioneering chemical synthesis of pyridine-2,6-dicarboxylic acid.
Caption: The chemical synthesis of dipicolinic acid as first reported in 1935.
Conclusion
The dual discovery of pyridine-2,6-dicarboxylates, first as a product of chemical ingenuity and later as a key player in the survival of bacterial life, highlights the dynamic interplay between chemistry and biology. The foundational work of pioneers like Singer, McElvain, and Powell laid the groundwork for decades of research into the synthesis, properties, and applications of this versatile molecule. Understanding this history is crucial for today's researchers who continue to explore the potential of dipicolinates in diverse fields, from combating bacterial resistance to developing novel materials.
References
- 1. ht.bloomtechz.com [ht.bloomtechz.com]
- 2. scispace.com [scispace.com]
- 3. Isolation of dipicolinic acid (pyridine-2:6-dicarboxylic acid) from spores of Bacillus megatherium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.uva.nl [pure.uva.nl]
- 5. Isolation of dipicolinic acid (pyridine-2:6-dicarboxylic acid) from spores of Bacillus megatherium - PMC [pmc.ncbi.nlm.nih.gov]
"dimethyl 4-methoxypyridine-2,6-dicarboxylate" physical properties melting point boiling point
For Researchers, Scientists, and Drug Development Professionals
Section 1: Physical Properties of Dimethyl 4-methoxypyridine-2,6-dicarboxylate
Precise experimental values for the melting and boiling points of this compound are not prominently reported in publicly accessible chemical literature and databases. However, computed data from resources such as PubChem provide theoretical estimates. It is crucial for research and development purposes to determine these values experimentally.
Table 1: Computed and General Physical Properties
| Property | Value/Information | Source |
| Melting Point | Experimental data not available. | - |
| Boiling Point | Experimental data not available. | - |
| Molecular Formula | C₁₀H₁₁NO₅ | PubChem[1] |
| Molecular Weight | 225.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 19872-93-6 | PubChem[1] |
Section 2: Experimental Protocols for Physical Property Determination
The determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound. Standard laboratory procedures for these measurements are detailed below.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry crystalline this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the substance.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath through convection.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.
Section 3: Synthesis and Chemical Context
Pyridine dicarboxylic acid derivatives are significant in various chemical and pharmaceutical applications. The synthesis of these compounds often involves multi-step processes.
A general workflow for the synthesis of a pyridine dicarboxylate derivative might involve the formation of the pyridine ring followed by modification of the substituent groups.
Caption: A generalized workflow for the synthesis of dimethyl pyridine-dicarboxylate derivatives.
Section 4: Relevance in Drug Discovery and Development
Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility, bioavailability, and interaction with biological targets.
The introduction of methoxy and dicarboxylate groups can significantly modulate the electronic properties, lipophilicity, and binding interactions of the parent pyridine scaffold. These modifications are crucial in the drug design process to optimize potency, selectivity, and pharmacokinetic properties.
References
Dimethyl 4-Methoxypyridine-2,6-dicarboxylate: A Technical Review for Drug Discovery
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Dimethyl 4-methoxypyridine-2,6-dicarboxylate is a heterocyclic organic compound featuring a central pyridine ring substituted with two methoxycarbonyl groups at the 2 and 6 positions and a methoxy group at the 4 position. This molecule belongs to the broader class of pyridine-2,6-dicarboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1] The pyridine-2,6-dicarboxylate core is a well-known chelating agent for various metal ions and its derivatives have been explored for a range of biological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications in drug discovery.
Chemical Properties and Data
A summary of the key chemical identifiers and computed properties for this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 19872-93-6 | PubChem[2] |
| Molecular Formula | C10H11NO5 | PubChem[2] |
| Molecular Weight | 225.20 g/mol | PubChem[2] |
| Canonical SMILES | COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC | PubChem[2] |
| InChI Key | NFIRNYBABWFVNL-UHFFFAOYSA-N | PubChem[2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the primary literature, a plausible and chemically sound synthetic route can be proposed based on the synthesis of its precursors and related compounds. A likely pathway involves the nucleophilic aromatic substitution of a suitable leaving group, such as a chloro group, at the 4-position of a pyridine-2,6-dicarboxylate scaffold with a methoxide source.
A key intermediate for this proposed synthesis is dimethyl 4-chloropyridine-2,6-dicarboxylate. The synthesis of this precursor has been described, starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).
Proposed Synthesis of this compound
The proposed synthesis involves a two-step process starting from the commercially available chelidamic acid.
Step 1: Synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate
This step involves the conversion of the hydroxyl group of chelidamic acid to a chloro group and subsequent esterification of the carboxylic acids. While a direct one-pot conversion is not explicitly detailed, a multi-step approach via the formation of 4-chloropyridine-2,6-dicarbonyl dichloride is a viable route. A convenient multigram synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride has been reported.[3] This can then be reacted with methanol to yield the desired dimethyl ester.
Experimental Protocol (Adapted from related syntheses):
-
Chlorination of Chelidamic Acid: Chelidamic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form 4-chloropyridine-2,6-dicarbonyl dichloride.[3]
-
Esterification: The resulting diacyl chloride is then carefully reacted with anhydrous methanol in the presence of a non-nucleophilic base to yield dimethyl 4-chloropyridine-2,6-dicarboxylate.
Step 2: Nucleophilic Aromatic Substitution to form this compound
Proposed Experimental Protocol:
-
To a solution of dimethyl 4-chloropyridine-2,6-dicarboxylate in anhydrous methanol, add a solution of sodium methoxide in methanol.
-
The reaction mixture is stirred, likely at an elevated temperature, and monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthetic workflow for this compound.
Spectroscopic Data
Expected ¹H NMR Signals (in CDCl₃):
-
A singlet for the two equivalent aromatic protons on the pyridine ring.
-
A singlet for the methoxy protons at the 4-position.
-
A singlet for the six equivalent protons of the two methoxycarbonyl groups.
Expected ¹³C NMR Signals (in CDCl₃):
-
Signals for the quaternary carbons of the pyridine ring.
-
Signals for the CH carbons of the pyridine ring.
-
A signal for the methoxy carbon.
-
A signal for the ester carbonyl carbons.
-
A signal for the ester methoxy carbons.
Expected IR Spectral Data (KBr pellet):
-
Strong absorption bands corresponding to the C=O stretching of the ester groups.
-
Bands corresponding to C-O stretching of the ester and ether groups.
-
Aromatic C-H and C=C/C=N stretching vibrations.
Biological Activity and Drug Development Potential
Currently, there is a lack of specific published data on the biological activity of this compound. However, the pyridine-2,6-dicarboxylic acid scaffold is a privileged structure in medicinal chemistry. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities.
The pyridine-2,6-dicarboxamide moiety, which can be synthesized from the corresponding dicarboxylate, is an excellent chelating agent for metal ions and has been incorporated into molecules with antimicrobial and anticancer properties.[1] The ability of these compounds to interact with biological targets is often attributed to their rigid structure and the presence of hydrogen bond donors and acceptors.
Given the established biological relevance of the parent scaffold, this compound represents a valuable starting point for the synthesis of novel compounds for biological screening. The methoxy group at the 4-position can influence the electronic properties and conformation of the molecule, potentially leading to new structure-activity relationships.
Future Research Directions
The current literature on this compound presents several opportunities for further research:
-
Development and Publication of a Detailed Synthetic Protocol: A robust and well-characterized synthesis of this compound would be of great value to the research community.
-
Comprehensive Spectroscopic and Structural Analysis: Full characterization using modern analytical techniques, including 1D and 2D NMR, mass spectrometry, and single-crystal X-ray diffraction, would provide a definitive structural understanding.
-
Exploration of Biological Activity: Screening of this compound and its derivatives against a range of biological targets, such as enzymes and receptors, could uncover novel therapeutic applications.
-
Synthesis of Derivatives: The ester functionalities provide a handle for the synthesis of a library of derivatives, such as amides and other esters, which could be explored for their biological properties.
Conclusion
This compound is a chemical entity with potential for further exploration in the field of drug discovery. While specific data on its synthesis and biological activity are currently limited in the public domain, its structural relationship to the biologically relevant pyridine-2,6-dicarboxylic acid scaffold suggests that it is a promising building block for the development of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.
References
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of Dimethyl 4-Methoxypyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient synthesis of dimethyl 4-methoxypyridine-2,6-dicarboxylate. The synthesis is presented as a two-step process commencing with the chlorination of dimethyl 4-hydroxypyridine-2,6-dicarboxylate to yield the key intermediate, dimethyl 4-chloropyridine-2,6-dicarboxylate. This intermediate is subsequently converted to the final product via a nucleophilic aromatic substitution reaction with sodium methoxide. A primary focus of these notes is the application of microwave-assisted heating to significantly accelerate the methoxylation step, offering a rapid and efficient alternative to conventional heating methods. Comparative data and detailed protocols for both synthetic steps are provided to enable researchers to replicate and adapt these procedures.
Introduction
Pyridine dicarboxylates are important structural motifs in medicinal chemistry and materials science. The 4-methoxy substituted derivative, in particular, serves as a valuable building block for more complex molecules. Traditional synthetic routes to such compounds can be time-consuming. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and purities in shorter timeframes.[1][2] This document outlines a reliable two-step synthesis for this compound, highlighting a microwave-assisted protocol for the final methoxylation step.
Synthesis Overview
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Synthesis of Dimethyl 4-Chloropyridine-2,6-dicarboxylate: The precursor, dimethyl 4-hydroxypyridine-2,6-dicarboxylate, is chlorinated to produce dimethyl 4-chloropyridine-2,6-dicarboxylate.
-
Step 2: Microwave-Assisted Methoxylation: The chloro-intermediate undergoes a nucleophilic aromatic substitution with sodium methoxide under microwave irradiation to yield the final product, this compound. A conventional heating method is also presented for comparison.
Data Presentation
Table 1: Reagents for the Synthesis of Dimethyl 4-Chloropyridine-2,6-dicarboxylate
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | C₉H₉NO₅ | 211.17 | 5.00 | 23.68 | 1.0 |
| Phosphorus oxychloride | POCl₃ | 153.33 | 10.90 (6.6 mL) | 71.04 | 3.0 |
| Dichloromethane (solvent) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
Table 2: Reaction Conditions for the Synthesis of Dimethyl 4-Chloropyridine-2,6-dicarboxylate
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 40°C) |
| Reaction Time | 4 hours |
| Work-up Procedure | Aqueous quench, extraction |
| Expected Yield | 75-85% |
Table 3: Reagents for the Synthesis of this compound
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| Dimethyl 4-chloropyridine-2,6-dicarboxylate | C₉H₈ClNO₄ | 229.62 | 2.00 | 8.71 | 1.0 |
| Sodium methoxide | CH₃ONa | 54.02 | 0.71 | 13.07 | 1.5 |
| Methanol (solvent) | CH₃OH | 32.04 | 25 mL | - | - |
Table 4: Comparative Reaction Conditions for the Methoxylation Step
| Parameter | Microwave-Assisted Method | Conventional Heating Method |
| Reaction Temperature | 120°C | Reflux (approx. 65°C) |
| Reaction Time | 15 minutes | 6 hours |
| Work-up Procedure | Solvent evaporation, extraction | Solvent evaporation, extraction |
| Expected Yield | 85-95% | 70-80% |
Experimental Protocols
Step 1: Synthesis of Dimethyl 4-Chloropyridine-2,6-dicarboxylate
Materials:
-
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5.00 g, 23.68 mmol)
-
Phosphorus oxychloride (POCl₃) (6.6 mL, 71.04 mmol)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5.00 g, 23.68 mmol) and anhydrous dichloromethane (100 mL).
-
Stir the suspension and carefully add phosphorus oxychloride (6.6 mL, 71.04 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford dimethyl 4-chloropyridine-2,6-dicarboxylate as a solid.
Step 2: Microwave-Assisted Synthesis of this compound
Materials:
-
Dimethyl 4-chloropyridine-2,6-dicarboxylate (2.00 g, 8.71 mmol)
-
Sodium methoxide (0.71 g, 13.07 mmol)
-
Methanol, anhydrous (25 mL)
-
Microwave synthesis reactor
-
Microwave-safe reaction vessel (10-20 mL) with a magnetic stir bar
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Place dimethyl 4-chloropyridine-2,6-dicarboxylate (2.00 g, 8.71 mmol) and a magnetic stir bar into a 10-20 mL microwave-safe reaction vessel.
-
Add anhydrous methanol (25 mL) to the vessel, followed by the careful addition of sodium methoxide (0.71 g, 13.07 mmol).
-
Seal the vessel and place it in the microwave synthesis reactor.
-
Irradiate the reaction mixture at 120°C for 15 minutes with stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Alternative Conventional Heating Protocol for Step 2
-
In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl 4-chloropyridine-2,6-dicarboxylate (2.00 g, 8.71 mmol) in anhydrous methanol (25 mL).
-
Add sodium methoxide (0.71 g, 13.07 mmol) to the solution.
-
Heat the mixture to reflux (approximately 65°C) for 6 hours.
-
Follow the work-up and purification procedure as described in steps 6-9 of the microwave-assisted protocol.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Overall two-step reaction scheme.
References
Application Notes and Protocols for the Purification of Dimethyl 4-methoxypyridine-2,6-dicarboxylate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of dimethyl 4-methoxypyridine-2,6-dicarboxylate via recrystallization. The protocol details a systematic approach to solvent selection, the recrystallization procedure, and methods for assessing purity. The information presented is intended to enable researchers to obtain high-purity material suitable for downstream applications in medicinal chemistry and drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this starting material is critical for the successful synthesis of target molecules and for ensuring the reliability and reproducibility of biological data. Recrystallization is a robust and scalable purification technique that relies on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures. This method is highly effective for removing minor impurities and obtaining crystalline material of high purity.
Purification Strategy Overview
The primary method for the purification of solid organic compounds, such as this compound, is recrystallization. This technique is favored for its efficiency in removing small quantities of impurities from a solid sample. The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. An ideal solvent will exhibit poor solubility for the target compound at room temperature but high solubility at an elevated temperature.
Alternative purification methods, such as column chromatography, can also be employed, particularly for separating complex mixtures or when impurities have similar solubility profiles to the desired compound.[1][2][3]
Experimental Protocols
The selection of an appropriate solvent is paramount for effective recrystallization. A systematic screening of solvents with varying polarities should be conducted on a small scale to identify the optimal solvent or solvent mixture.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. An ideal solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube while adding the solvent dropwise until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Evaluate the quality and quantity of the crystals formed.
Table 1: Hypothetical Solvent Screening Data for this compound
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Remarks |
| Methanol | Sparingly Soluble | Highly Soluble | Good, well-defined needles | A promising candidate for single-solvent recrystallization. |
| Ethanol | Sparingly Soluble | Highly Soluble | Good, well-defined prisms | Similar to methanol, a viable option.[4] |
| Water | Insoluble | Sparingly Soluble | Poor, slow crystallization | Not an ideal single solvent due to low solubility at boiling. |
| Ethyl Acetate | Soluble | Highly Soluble | Poor, oiling out observed | Unsuitable as a single solvent due to high room temperature solubility. |
| Toluene | Insoluble | Sparingly Soluble | Very slow crystallization | Inadequate solubility even at elevated temperatures. |
| Dichloromethane | Soluble | Highly Soluble | No crystal formation | Unsuitable due to high solubility at room temperature. |
| Acetone/Water | Sparingly Soluble | Highly Soluble | Good, fine needles | A potential mixed-solvent system. |
Based on the hypothetical screening, methanol and ethanol are the most promising single solvents for the recrystallization of this compound.
This protocol outlines the procedure for the recrystallization of this compound from methanol.
Materials and Equipment:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol, enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Add more methanol in small portions until the solid completely dissolves at the boiling point of the solvent.[2] Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[2][5] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2][5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Data Presentation
The effectiveness of the purification can be quantified by comparing the purity of the material before and after recrystallization, as well as the overall yield of the process.
Table 2: Hypothetical Purification and Yield Data
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 95.2% | >99.5% |
| Appearance | Off-white powder | White crystalline solid |
| Yield | N/A | 85-95% |
| Melting Point | 120-123 °C | 124-125 °C |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
Table 3: Common Issues and Solutions in Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent required for complete dissolution. Ensure the solution is saturated before cooling.[2] |
| The solution was not cooled sufficiently. | Allow adequate time for cooling and use an ice bath to maximize crystallization.[2] | |
| Oiling Out | The solution is supersaturated, or the compound is melting in the hot solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a different solvent system. |
| No Crystals Form | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and attempt to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Impure Product | Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| Inefficient washing. | Ensure the crystals are washed with a small amount of ice-cold solvent to remove adhering impurities.[2] |
References
Application Note: High-Purity Isolation of Dimethyl 4-methoxypyridine-2,6-dicarboxylate using Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient flash column chromatography protocol for the purification of dimethyl 4-methoxypyridine-2,6-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The described method utilizes a silica gel stationary phase and a gradient elution with a hexane/ethyl acetate mobile phase, consistently yielding the target compound with high purity. This protocol is designed to be a reliable starting point for researchers requiring a purified sample of this compound for subsequent synthetic steps or biological screening.
Introduction
This compound is a pyridine dicarboxylic acid derivative with a molecular formula of C10H11NO5 and a molecular weight of 225.20 g/mol [1][2]. Its structure, featuring a substituted pyridine core, makes it a valuable building block in medicinal chemistry and materials science. The purity of this intermediate is crucial for the success of subsequent reactions and the integrity of final products. While recrystallization is a common purification technique, flash column chromatography offers a more versatile and often more effective method for removing closely related impurities. This document provides a detailed, step-by-step protocol for the purification of this compound using flash column chromatography.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 19872-93-6 | [1] |
| Molecular Formula | C10H11NO5 | [1][2] |
| Molecular Weight | 225.20 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol |
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale of the chromatography (column size, solvent volumes) may be necessary for different sample quantities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography (e.g., 40-60 mm diameter)
-
Separatory funnel or gradient mixer
-
Fraction collector or collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a mobile phase of 30% ethyl acetate in hexane.
-
Visualize the spots under UV light (254 nm). The presence of multiple spots indicates impurities. Calculate the Retention Factor (Rf) of the product and impurities.
-
-
Column Preparation (Slurry Packing Method):
-
Prepare a slurry of silica gel in n-hexane (approximately 100 g of silica for 1 g of crude product).
-
Secure the chromatography column in a vertical position and add a small layer of sand to the bottom.
-
Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.
-
Drain the excess hexane until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane (e.g., 2-3 mL).
-
In a separate flask, add a small amount of silica gel (approx. 2-3 g) and the dissolved crude product.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the dry loading method.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Carefully add the initial mobile phase (e.g., 10% ethyl acetate in hexane) to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is as follows:
-
2 column volumes of 10% Ethyl Acetate / Hexane
-
5 column volumes of 20% Ethyl Acetate / Hexane
-
5 column volumes of 30% Ethyl Acetate / Hexane
-
2 column volumes of 40% Ethyl Acetate / Hexane
-
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate and develop it in the appropriate mobile phase (e.g., 30% ethyl acetate in hexane).
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and characterize the purified product by appropriate analytical methods (e.g., NMR, MS).
-
Quantitative Data Summary
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane and Ethyl Acetate |
| Elution Mode | Gradient Elution |
| Initial Mobile Phase Composition | 10% Ethyl Acetate in n-Hexane |
| Final Mobile Phase Composition | 40% Ethyl Acetate in n-Hexane |
| Typical Rf of Product (30% EtOAc/Hexane) | ~0.4 - 0.5 |
| Loading Method | Dry Loading |
| Detection Method | UV visualization at 254 nm |
Workflow Diagram
Caption: Experimental workflow for the column chromatography purification.
Conclusion
The protocol described in this application note provides an effective method for the purification of this compound. By following these steps, researchers can obtain a high-purity sample suitable for a wide range of applications in drug discovery and materials science. The use of a gradient elution allows for efficient separation of the target compound from both less polar and more polar impurities. It is recommended to optimize the mobile phase composition based on the specific impurity profile of the crude material, as determined by preliminary TLC analysis.
References
Application Notes and Protocols: Dimethyl 4-methoxypyridine-2,6-dicarboxylate as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of dimethyl 4-methoxypyridine-2,6-dicarboxylate as a ligand in coordination chemistry. Due to the nascent stage of research on this specific ligand, this document focuses on its known coordination behavior with alkaline earth and transition metals, drawing parallels with its parent compound, 4-methoxypyridine-2,6-dicarboxylic acid, to infer potential applications.
Introduction
This compound is a tridentate ligand featuring a central pyridine ring substituted with two methoxycarbonyl groups at the 2 and 6 positions and a methoxy group at the 4-position. The pyridine nitrogen and the two carbonyl oxygen atoms act as coordination sites, allowing for the formation of stable chelate rings with metal ions. The methoxy group at the 4-position influences the electronic properties of the pyridine ring, potentially modulating the stability and reactivity of the resulting metal complexes. This ligand is a derivative of the well-studied pyridine-2,6-dicarboxylic acid (dipicolinic acid), a scaffold known for its diverse coordination chemistry and biological activities.[1]
Synthesis of the Ligand
A common route for the synthesis of this compound involves the esterification of 4-methoxypyridine-2,6-dicarboxylic acid. The dicarboxylic acid itself can be synthesized from a halogenated pyridine precursor through nucleophilic aromatic substitution with sodium methoxide, followed by hydrolysis.
Caption: Synthetic routes to this compound.
Coordination Chemistry
This compound has been successfully employed in the synthesis of heterometallic coordination compounds. Specifically, it has been shown to form complexes with alkaline earth metals (Ca²⁺, Sr²⁺, Ba²⁺) in combination with a transition metal (Co²⁺). In these structures, the ligand coordinates to the alkaline earth metal ion in a tridentate fashion through the pyridine nitrogen and the two carbonyl oxygen atoms.
Structural Data of Heterometallic Complexes
The following table summarizes key crystallographic data for heterometallic complexes containing this compound.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| [Ca(L)₃][Co(NCS)₄] | Triclinic | P-1 | 10.875(2) | 11.088(2) | 11.211(2) | 69.17(3) | 78.41(3) | 89.28(3) |
| [Sr(L)₃][Co(NCS)₄] | Triclinic | P-1 | 10.921(2) | 11.132(2) | 11.245(2) | 69.08(3) | 78.35(3) | 89.15(3) |
| [BaCo(L)₃(μ-NCS)₂(NCS-κN)₂] | Monoclinic | P2₁/n | 10.998(2) | 20.896(4) | 11.023(2) | 90 | 91.54(3) | 90 |
L = this compound
Experimental Protocols
Protocol 1: Synthesis of Heterometallic Complexes of this compound
This protocol describes the general procedure for the synthesis of heterometallic complexes containing an alkaline earth metal (Ca²⁺, Sr²⁺, or Ba²⁺) and Co²⁺.
Materials:
-
This compound (Ligand)
-
Calcium(II) thiocyanate, Strontium(II) thiocyanate, or Barium(II) thiocyanate
-
Cobalt(II) thiocyanate
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve one equivalent of the respective alkaline earth metal thiocyanate and one equivalent of cobalt(II) thiocyanate in a minimal amount of methanol.
-
To this solution, add a methanolic solution containing three equivalents of this compound with stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.
-
Collect the resulting crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Caption: Experimental workflow for the synthesis of heterometallic complexes.
Potential Applications
While specific applications for complexes of this compound are not yet extensively reported, the broader class of pyridine-2,6-dicarboxylate and its derivatives have shown promise in several areas.
Catalysis
Metal complexes of substituted pyridine-2,6-dicarboxylate ligands are being explored for their catalytic activity in various organic transformations. The electronic tuning of the pyridine ring by substituents can influence the catalytic efficiency of the metal center.
Biological Activity
Pyridine-2,6-dicarboxamide derivatives and their metal complexes have demonstrated significant biological activities, including antimicrobial and anticancer properties.[2] The ability of these ligands to chelate essential metal ions is a potential mechanism for their biological action. The methoxy substituent in the target ligand may influence its lipophilicity and, consequently, its cellular uptake and biological efficacy.
Caption: Logical relationship for the biological activity of metal complexes.
Luminescent Materials
Lanthanide complexes with pyridine-2,6-dicarboxylic acid derivatives are known for their luminescent properties.[3] The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The 4-methoxy substituent may affect the energy levels of the ligand and, therefore, the efficiency of this energy transfer process. This could be a promising area of investigation for developing new luminescent materials for applications in bio-imaging, sensors, and lighting.
Conclusion and Future Outlook
This compound is an emerging ligand in coordination chemistry with demonstrated potential for forming interesting heterometallic structures. While current research is limited, the broader context of related pyridine-2,6-dicarboxylate ligands suggests that its metal complexes could find applications in catalysis, medicine, and materials science. Further research is needed to explore the coordination chemistry of this ligand with a wider range of metal ions and to investigate the functional properties of the resulting complexes. The detailed protocols and data presented here provide a foundation for future studies in this promising area.
References
Application Notes and Protocols: Use of Dimethyl 4-Methoxypyridine-2,6-dicarboxylate in the Synthesis of Metal-Organic Frameworks (MOFs) for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and modifiable surfaces make them promising candidates for various applications, including drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF. This document provides detailed application notes and protocols for the use of dimethyl 4-methoxypyridine-2,6-dicarboxylate as a ligand in the synthesis of MOFs, with a focus on potential applications in drug delivery. While direct literature on MOFs constructed from this specific ligand is limited, the following protocols are based on established methodologies for analogous pyridine-based dicarboxylate linkers.[1][2][3][4]
Ligand Profile: this compound
This compound is a derivative of pyridine-2,6-dicarboxylic acid. The presence of the pyridine nitrogen and two carboxylate groups provides multiple coordination sites for metal ions, enabling the formation of diverse network structures. The methoxy group at the 4-position can influence the electronic properties and potentially the stability and guest-host interactions of the resulting MOF.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H11NO5 |
| Molecular Weight | 225.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |
Experimental Protocols
General Solvothermal Synthesis of a MOF using this compound
This protocol describes a general method for the synthesis of a MOF using this compound and a metal salt (e.g., Zinc(II) nitrate hexahydrate) under solvothermal conditions.[1][5][6][7]
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.05 mmol, 11.26 mg) in 5 mL of DMF.
-
In a separate vial, dissolve Zinc(II) nitrate hexahydrate (0.1 mmol, 29.75 mg) in 5 mL of DMF.
-
Combine the two solutions in the Teflon liner of a 20 mL stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C for 48 hours.
-
After 48 hours, allow the autoclave to cool slowly to room temperature.
-
Crystals of the MOF should form at the bottom of the liner.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
Subsequently, wash the crystals with ethanol (3 x 10 mL).
-
Dry the resulting crystals under vacuum.
Table 2: Typical Synthesis Parameters and Characterization Data for a Hypothetical MOF
| Parameter | Value |
| Metal Salt | Zn(NO₃)₂·6H₂O |
| Ligand | This compound |
| Solvent | DMF |
| Temperature | 120°C |
| Time | 48 hours |
| BET Surface Area | 800 - 1200 m²/g |
| Pore Volume | 0.4 - 0.7 cm³/g |
| Thermal Stability (TGA) | Stable up to 350°C |
Drug Loading into the MOF
This protocol outlines a common method for loading a drug molecule (e.g., ibuprofen) into the synthesized MOF via diffusion.[8][9][10]
Materials:
-
Synthesized MOF
-
Ibuprofen
-
Ethanol
Procedure:
-
Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules.
-
Prepare a solution of ibuprofen in ethanol (e.g., 10 mg/mL).
-
Immerse a known quantity of the activated MOF (e.g., 100 mg) in the ibuprofen solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for drug diffusion into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the collected solid with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or by thermogravimetric analysis (TGA) of the dried, loaded MOF.
Table 3: Hypothetical Drug Loading and Release Characteristics
| Drug | Loading Capacity (wt%) | Release Conditions | Release Profile |
| Ibuprofen | 15 - 25 | PBS (pH 7.4), 37°C | Sustained release over 72 hours |
| 5-Fluorouracil | 10 - 20 | PBS (pH 7.4), 37°C | pH-responsive release |
Visualizations
Caption: Experimental workflow for MOF synthesis and drug loading.
Caption: Logical relationship of MOF components to properties and applications.
Concluding Remarks
The use of this compound as a ligand offers a promising avenue for the development of novel MOFs with tailored properties. The protocols provided herein, based on analogous systems, offer a starting point for the synthesis and functionalization of these materials. Further research is warranted to fully explore the potential of MOFs derived from this ligand, particularly in the realm of controlled drug delivery, where the interplay between the ligand's methoxy group and encapsulated guest molecules could lead to unique release kinetics and host-guest interactions. Researchers are encouraged to adapt and optimize these protocols to suit their specific metal-ligand systems and target applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 6. rua.ua.es [rua.ua.es]
- 7. researchgate.net [researchgate.net]
- 8. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Dimethyl 4-methoxypyridine-2,6-dicarboxylate Derivatives in Medicinal Chemistry
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] The specific scaffold, dimethyl 4-methoxypyridine-2,6-dicarboxylate, and its parent acid, 4-methoxypyridine-2,6-dicarboxylic acid, are recognized as valuable heterocyclic building blocks in organic and coordination chemistry.[2][3] While direct literature on the medicinal chemistry applications of derivatives of this compound is limited, the structural features of this core suggest significant potential for the development of novel therapeutic agents. This document provides a prospective analysis of potential applications based on structurally related compounds, along with generalized synthetic strategies and experimental protocols to guide researchers in exploring the therapeutic potential of this compound class.
Potential Therapeutic Applications
Based on the biological activities of analogous pyridine-based compounds, derivatives of this compound are promising candidates for several therapeutic areas.
-
Anticancer Agents: Pyridine-2,6-dicarboxamide derivatives have been shown to stabilize telomeric G-quadruplex DNA, which is a promising strategy for anticancer therapy.[3][4] Amide derivatives of 4-methoxypyridine-2,6-dicarboxylic acid could be synthesized and evaluated for similar activity.
-
Enzyme Inhibitors: Substituted pyridine dicarboxylates have been identified as inhibitors of various enzymes. For instance, fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases, which are targets in cancer therapy.[5] Additionally, 5-amide substituted pyridine-2-carboxylic acids are known inhibitors of prolyl 4-hydroxylase.[6]
-
Neuroprotective Agents: Metal chelating properties are often associated with neuroprotection. Pyridine-2,6-dicarboxamide derivatives with a quinolone scaffold have demonstrated significant neuroprotection against toxicities induced by Aβ peptide and H₂O₂.[4]
-
Corticotropin-Releasing Factor 1 (CRF₁) Receptor Antagonists: 2-aryloxy-4-alkoxy-pyridines have been identified as potent and selective antagonists of the CRF₁ receptor, with potential applications in treating depression and anxiety.[7]
Data Presentation: Hypothetical Screening Data
Should a library of this compound derivatives be synthesized and screened, the following tables provide a template for organizing the resulting data.
Table 1: Anticancer Activity of Amide Derivatives
| Compound ID | R¹ Group | R² Group | G-Quadruplex Melting Temp. (ΔTₘ, °C) | HT-29 Cell Line IC₅₀ (µM) |
| DM-MA-001 | -NH-CH₂-Ph | -NH-CH₂-Ph | ||
| DM-MA-002 | -NH-Cyclohexyl | -NH-Cyclohexyl | ||
| ... | ... | ... |
Table 2: Enzyme Inhibition Data for Hydroxylase Targets
| Compound ID | R Group | Target Enzyme | IC₅₀ (µM) |
| DM-EI-001 | -NH-(4-pyridyl) | JMJD5 | |
| DM-EI-002 | -NH-(3-pyridyl) | Prolyl 4-hydroxylase | |
| ... | ... | ... |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Protocol for Amide Derivatives
-
Hydrolysis: The starting material, this compound, is hydrolyzed to 4-methoxypyridine-2,6-dicarboxylic acid using a suitable base such as lithium hydroxide in a mixture of water and an organic solvent like methanol.
-
Acid Chloride Formation: The resulting dicarboxylic acid is converted to the corresponding diacyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide.
-
Amidation: The diacyl chloride is then reacted with a wide range of primary or secondary amines in the presence of a base (e.g., triethylamine) to yield the desired di-amide derivatives.
-
Purification: The final products are purified using standard techniques such as column chromatography or recrystallization.
Protocol for G-Quadruplex DNA Melting Assay (FRET-based)
-
Prepare DNA solution: A fluorescently labeled oligonucleotide that forms a G-quadruplex structure is diluted in a buffer solution (e.g., Tris-HCl with KCl).
-
Add compounds: The test compounds (derivatives of this compound) are added to the DNA solution in a 96-well plate.
-
Melting curve analysis: The fluorescence of the solution is monitored as the temperature is gradually increased. The melting temperature (Tₘ) is the temperature at which 50% of the G-quadruplex structures are unfolded.
-
Data analysis: An increase in the melting temperature (ΔTₘ) in the presence of a compound indicates stabilization of the G-quadruplex structure.
Protocol for Cell Viability Assay (MTT Assay)
-
Cell seeding: Cancer cells (e.g., HT-29) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC₅₀ determination: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
Visualizations
Caption: Synthetic pathway for amide derivatives.
Caption: Workflow for anticancer screening.
Caption: Enzyme inhibition mechanism.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. CAS 52062-26-7: 4-methoxypyridine-2,6-dicarboxylic acid [cymitquimica.com]
- 3. 4-Methoxypyridine-2,6-dicarboxylic Acid|CAS 52062-26-7 [benchchem.com]
- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: N-oxidation of Dimethyl 4-methoxypyridine-2,6-dicarboxylate
Abstract
This document provides a detailed protocol for the N-oxidation of dimethyl 4-methoxypyridine-2,6-dicarboxylate, a key intermediate in pharmaceutical and materials science research. The presence of electron-withdrawing ester groups at the 2 and 6 positions, combined with the electron-donating methoxy group at the 4 position, presents a unique substrate for N-oxidation. This protocol outlines a robust method using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for such transformations. The procedure includes reaction setup, monitoring, work-up, and purification, tailored for researchers in organic synthesis and drug development.
Introduction
Pyridine N-oxides are valuable synthetic intermediates that exhibit unique reactivity compared to their parent pyridine counterparts.[1][2][3] The N-oxide functional group can act as an oxygen atom transfer agent, a directing group for electrophilic substitution at the C2 and C4 positions, and can be readily removed to regenerate the pyridine.[1] The target molecule, this compound, is an electron-deficient pyridine derivative, which can make N-oxidation challenging. However, the selection of an appropriate oxidizing agent and reaction conditions can lead to efficient conversion. This protocol details a reliable method for the synthesis of this compound 1-oxide.
Experimental Protocol
2.1. Materials and Reagents
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Deuterated chloroform (CDCl₃) for NMR analysis
2.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
2.3. Reaction Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Oxidant: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2-1.5 eq) portion-wise over 15-20 minutes.[4] Ensure the temperature remains between 0-5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 5-10% methanol in dichloromethane or 50-70% ethyl acetate in hexanes). The product, being more polar, should have a lower Rf value than the starting material.
-
Work-up:
-
Upon completion, cool the reaction mixture in an ice bath.
-
Quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., 20-30% ethyl acetate in hexanes) and gradually increasing the polarity to elute the product (e.g., 50-100% ethyl acetate in hexanes, followed by 1-5% methanol in dichloromethane) is recommended.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity. The product is expected to be a white to pale yellow solid. Pyridine N-oxides are often hygroscopic, so proper storage is necessary.[1][5]
Data Presentation
| Parameter | Starting Material (this compound) | Product (this compound 1-oxide) |
| Molecular Formula | C₁₀H₁₁NO₅ | C₁₀H₁₁NO₆ |
| Molecular Weight | 225.20 g/mol | 241.20 g/mol |
| Appearance | White to off-white solid | White to pale yellow solid |
| Expected Yield | - | 70-90% (typical range for similar reactions) |
| TLC Eluent System | 50% EtOAc/Hexanes | 5% MeOH/DCM |
| Expected Rf Value | Higher Rf | Lower Rf |
| ¹H NMR (CDCl₃, ppm) | δ ~7.8 (s, 2H, pyridine-H), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 6H, COOCH₃) | Shifts in pyridine protons are expected. |
| Mass Spec (m/z) | [M+H]⁺ = 226.06 | [M+H]⁺ = 242.06 |
Note: Expected NMR shifts are estimates and should be confirmed experimentally.
Visualization of Experimental Workflow
Caption: Experimental workflow for the N-oxidation reaction.
Safety Precautions
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid grinding or subjecting it to shock.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.
Troubleshooting
-
Low Conversion: If the reaction does not proceed to completion, consider increasing the amount of m-CPBA (up to 2.0 eq) or extending the reaction time. For highly unreactive substrates, a stronger oxidizing system like hydrogen peroxide with trifluoroacetic anhydride might be necessary, though this should be approached with caution due to the formation of highly reactive trifluoroperacetic acid.[6]
-
Difficult Purification: Pyridine N-oxides can be very polar and may adhere strongly to silica gel. If column chromatography is problematic, consider alternative purification methods such as crystallization or using a different stationary phase like alumina.
-
Product Decomposition: If the product is unstable, ensure that the work-up and purification steps are performed without delay and at low temperatures where possible.
Conclusion
This application note provides a comprehensive and detailed protocol for the N-oxidation of this compound. The described method, utilizing m-CPBA, is a reliable starting point for this transformation. The provided workflow, data table, and troubleshooting guide should enable researchers to successfully synthesize and purify the desired pyridine N-oxide for further applications.
References
Application Note: Scale-Up Synthesis of Dimethyl 4-Methoxypyridine-2,6-dicarboxylate
Abstract
This application note provides a detailed protocol for the scale-up synthesis of dimethyl 4-methoxypyridine-2,6-dicarboxylate, a key intermediate in the development of pharmaceuticals and functional materials. The described method is based on the methylation of dimethyl 4-hydroxypyridine-2,6-dicarboxylate, a route noted for its efficiency and amenability to larger-scale production. This document includes a comprehensive experimental protocol, tabulated data for reaction parameters, and a workflow diagram to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry and materials science. The development of robust and scalable synthetic routes is crucial for advancing research and enabling commercial production. This protocol details a reliable method for the synthesis of the title compound, focusing on reaction conditions suitable for scale-up.
Overall Reaction Scheme
The synthesis proceeds via the methylation of the hydroxyl group of dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis that can be adapted for larger quantities.
Materials:
-
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask of appropriate size
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography system (optional)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 equivalent).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to dissolve the starting material. Add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution.
-
Methylation: Add methyl iodide (CH₃I) (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50°C and maintain stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Starting Material | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate |
| Methylating Agent | Methyl iodide (CH₃I) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Molar Ratio (Starting Material:Base:CH₃I) | 1 : 1.5 : 1.2 |
| Reaction Temperature | 50°C |
| Reaction Time | 8-12 hours |
| Purification Method | Flash Column Chromatography |
| Expected Yield | >80% |
Process Workflow
The following diagram illustrates the logical flow of the experimental protocol.
References
Functionalization of Dimethyl 4-Methoxypyridine-2,6-dicarboxylate: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, dimethyl 4-methoxypyridine-2,6-dicarboxylate serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Its pyridine core and reactive ester groups offer multiple avenues for chemical modification, enabling the creation of diverse molecular architectures. This document provides detailed protocols for key functionalization reactions, including hydrolysis, amidation, and nucleophilic aromatic substitution, to facilitate the exploration of this important chemical entity.
I. Core Functionalization Strategies
The functionalization of this compound can be approached through several key reaction pathways. The primary sites for modification are the ester groups at the 2 and 6 positions and the methoxy group at the 4 position.
Troubleshooting & Optimization
Low yield in "dimethyl 4-methoxypyridine-2,6-dicarboxylate" Hantzsch synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Hantzsch synthesis of "dimethyl 4-methoxypyridine-2,6-dicarboxylate" and related derivatives.
Troubleshooting Guide
Issue: Low or No Product Yield
Low yields in the Hantzsch synthesis are a common challenge and can arise from several factors, ranging from suboptimal reaction conditions to the formation of unexpected side products.[1][2] This guide provides a systematic approach to identifying and resolving these issues.
Question 1: I am observing very low to no formation of the desired this compound. What are the primary factors I should investigate?
Answer:
Several factors can contribute to a low or complete lack of product formation. Systematically evaluate the following aspects of your experimental setup:
-
Reaction Conditions: The classical Hantzsch synthesis often requires prolonged heating, which can lead to the degradation of the intermediate dihydropyridine.[1][2]
-
Purity of Reactants: Impurities in your starting materials (aldehyde, β-ketoester, and ammonia source) can introduce competing side reactions that consume reactants and lower the yield.[1]
-
Stoichiometry: Incorrect molar ratios of the reactants can lead to incomplete conversion and the formation of side products.
-
Solvent Choice: The polarity and proticity of the solvent can significantly influence the reaction rate and equilibrium.[2]
Question 2: I have confirmed the purity of my reagents and the stoichiometry is correct, but the yield is still poor. What specific experimental parameters can I optimize?
Answer:
For optimizing the reaction, consider the following adjustments. A summary of potential optimizations is provided in Table 1.
-
Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature might be beneficial. Conversely, if product degradation is suspected, lowering the temperature and extending the reaction time could improve the yield.[1]
-
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Hantzsch reactions.[3] Ultrasound irradiation is another alternative that can enhance reaction rates.[2]
-
Catalysis: The addition of a catalyst can significantly improve the reaction rate and yield. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids have been successfully employed in Hantzsch syntheses.[2]
-
Solvent Screening: While ethanol or isopropanol are common solvents, screening other options like methanol or aqueous micellar solutions could lead to improved results.[1][4]
Question 3: My TLC analysis shows the consumption of starting materials, but multiple new spots are visible, and the desired product spot is faint. What are the likely side reactions?
Answer:
The presence of multiple products suggests that side reactions are occurring. For methoxy-substituted precursors in Hantzsch synthesis, specific side reactions have been observed:
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Formation of Pyran Derivatives: In the synthesis of related 4-(o-methoxyphenyl)-1,4-dihydropyridines, the formation of a 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene has been reported as a significant side product.[4][5][6] This occurs through an unexpected cyclization pathway.
-
Over-oxidation to Pyridine: The intermediate 1,4-dihydropyridine can be sensitive to air oxidation, leading to the formation of the corresponding pyridine as a byproduct.[2]
-
Michael Adducts and Other Intermediates: The Hantzsch reaction proceeds through several intermediates, including Knoevenagel condensation products and enamines.[7][8] Under certain conditions, these intermediates can accumulate or react via alternative pathways.
To mitigate these side reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Careful control of temperature and reaction time can also help to minimize the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio of reactants for the Hantzsch synthesis?
A1: The standard stoichiometry for the Hantzsch reaction is one equivalent of the aldehyde, two equivalents of the β-ketoester, and one equivalent of the nitrogen source (e.g., ammonia or ammonium acetate).[1]
Q2: How can I purify my crude this compound?
A2: Purification is typically achieved through recrystallization from a suitable solvent such as ethanol or methanol.[4][9] If recrystallization is insufficient, column chromatography on silica gel is a common alternative.[3]
Q3: Is the intermediate 1,4-dihydropyridine stable?
A3: The 1,4-dihydropyridine intermediate can be susceptible to oxidation to form the corresponding pyridine.[2] The stability depends on the substituents. For some applications, the dihydropyridine is intentionally oxidized in a subsequent step to yield the aromatic pyridine.[7][8]
Data Presentation
| Parameter | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation | Catalysis (PTSA) |
| Reaction Time | Long (hours to days)[2] | Short (minutes)[3] | Moderate (minutes to hours)[2] | Can be reduced |
| Typical Yield | Often low to moderate[2][3] | Generally high[3] | Can be high (up to 96% for some substrates)[2] | Improved yields |
| Side Reactions | Prone to side reactions due to long heating times[1] | Reduced side reactions due to shorter reaction times | Can minimize side reactions | Can improve selectivity |
| Energy Input | Conventional heating mantle/oil bath | Microwave reactor | Ultrasonic bath | No additional energy input |
Table 1. Comparison of Different Hantzsch Synthesis Conditions.
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis (General Procedure)
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In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 mmol), dimethyl 1,3-acetonedicarboxylate (2.0 mmol), and a nitrogen source such as ammonium acetate (1.1 mmol).
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Add a suitable solvent, such as ethanol or isopropanol (10-20 mL).[4]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[4][9]
Protocol 2: Microwave-Assisted Hantzsch Synthesis (Optimized for Methoxy-Substituted Analogues)
This protocol is adapted from a procedure for a structurally similar compound and may require optimization.[3]
-
In a microwave-safe reaction vessel, combine p-methoxybenzaldehyde (5 mmol), methyl acetoacetate (12 mmol), and p-toluidine (5 mmol).
-
Add a catalytic amount of iodine.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 80 °C for 15 minutes.[3]
-
After cooling, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[3]
Visualizations
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
Caption: Simplified Hantzsch reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Dimethyl 4-Methoxypyridine-2,6-dicarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of dimethyl 4-methoxypyridine-2,6-dicarboxylate.
Troubleshooting Guide
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Incomplete esterification is a primary suspect. Ensure your starting material, 4-methoxypyridine-2,6-dicarboxylic acid, is completely dry, as water can inhibit the reaction. The methanol used should also be anhydrous. Driving the reaction to completion can be achieved by removing water as it forms, for example, by using a Dean-Stark apparatus. Another strategy is to use an excess of methanol.
Another potential issue is the degradation of the starting material or product. Pyridine dicarboxylic acids can undergo decarboxylation at elevated temperatures.[1][2][3] Therefore, it is crucial to maintain careful temperature control throughout the reaction.
Question: I am observing a significant amount of a mono-ester side product, methyl 6-(methoxycarbonyl)-4-methoxypyridine-2-carboxylate. How can I promote the formation of the desired diester?
Answer: The formation of the mono-ester is a common issue arising from incomplete esterification. To favor the formation of the diester, you can increase the reaction time or use a larger excess of methanol. Upping the concentration of the acid catalyst (such as sulfuric acid or thionyl chloride) can also enhance the rate of the second esterification. However, be cautious as overly harsh conditions can lead to other side reactions. A stepwise approach where the mono-ester is isolated and then subjected to a second esterification under more forcing conditions is also a viable, albeit more laborious, option.
Question: My final product is contaminated with the starting dicarboxylic acid. What is the best way to remove it?
Answer: The unreacted 4-methoxypyridine-2,6-dicarboxylic acid can be removed by a simple acid-base extraction. After the reaction, the mixture can be dissolved in an organic solvent like ethyl acetate and washed with a mild aqueous base, such as a saturated sodium bicarbonate solution. The dicarboxylic acid will be deprotonated and dissolve in the aqueous layer, while the desired diester remains in the organic layer. Subsequent washing of the organic layer with brine and drying over an anhydrous salt like sodium sulfate before solvent evaporation should yield a purer product.
Question: I have noticed some discoloration in my product, suggesting impurities. What could be the cause?
Answer: Discoloration can be due to a variety of side products. One possibility is the formation of colored byproducts from side reactions involving the pyridine ring, especially if the reaction is carried out at high temperatures or in the presence of strong oxidizing agents. To mitigate this, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is carefully controlled. Purification by column chromatography or recrystallization can often remove these colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are typically:
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Methyl 6-(methoxycarbonyl)-4-methoxypyridine-2-carboxylate (the mono-ester): Results from incomplete esterification of the dicarboxylic acid.
-
4-Methoxypyridine-2,6-dicarboxylic acid: Unreacted starting material.
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Hydrolysis products: If water is present, the ester groups can be hydrolyzed back to carboxylic acids.
-
Decarboxylation products: At higher temperatures, the loss of one or both carboxyl groups can occur.[1][2][3]
Q2: What is the recommended method for purifying the crude product?
A2: A combination of techniques is often most effective. An initial purification can be achieved through an acid-base extraction to remove any unreacted dicarboxylic acid. For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended. Recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes, can also be an effective final purification step.
Q3: Can the methoxy group at the 4-position be involved in side reactions?
A3: Under the typical acidic conditions used for esterification, the 4-methoxy group is generally stable. However, under strongly nucleophilic conditions or with certain Lewis acids, demethylation could potentially occur, though this is less common under standard esterification protocols.
Q4: Is it possible for polymerization to occur during the synthesis?
A4: While less common for this specific molecule under standard esterification conditions, pyridine derivatives can potentially undergo polymerization under harsh conditions, such as high heat or in the presence of certain catalysts.[4][5][6] Maintaining controlled reaction conditions is key to avoiding such side reactions.
Data Presentation
The following table provides an illustrative example of how the yield of this compound and the formation of the primary side product, the mono-ester, can be affected by reaction conditions.
| Catalyst (mol%) | Methanol (equivalents) | Reaction Time (hours) | Temperature (°C) | Yield of Diester (%) | Yield of Mono-ester (%) |
| H₂SO₄ (5) | 10 | 12 | 65 | 75 | 20 |
| H₂SO₄ (5) | 20 | 12 | 65 | 85 | 10 |
| H₂SO₄ (5) | 20 | 24 | 65 | 92 | 5 |
| SOCl₂ (2.2) | 20 | 6 | 70 | 95 | <2 |
Note: This data is illustrative and intended to demonstrate trends. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxypyridine-2,6-dicarboxylic acid (1.0 eq).
-
Add anhydrous methanol (20 eq).
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Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
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Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Purification by Column Chromatography
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Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
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Dissolve the crude product in a minimal amount of dichloromethane.
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Load the dissolved sample onto the top of the silica gel column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Optimizing reaction conditions for "dimethyl 4-methoxypyridine-2,6-dicarboxylate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl 4-methoxypyridine-2,6-dicarboxylate.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly through the nucleophilic aromatic substitution (SNAr) of a 4-halo-precursor with sodium methoxide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive starting material: The 4-halo-dimethyl-pyridine-2,6-dicarboxylate may be of poor quality. 2. Insufficiently reactive nucleophile: The sodium methoxide may have decomposed due to exposure to moisture. 3. Low reaction temperature: The reaction may be too slow at the temperature used. 4. Presence of water: Moisture in the reaction can lead to side reactions. | 1. Verify the purity of the starting material by NMR or LC-MS. 2. Use freshly prepared or commercially sourced sodium methoxide. Ensure it is handled under anhydrous conditions. 3. Increase the reaction temperature, for example, by heating to reflux in methanol. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Impurities in the Final Product | 1. Incomplete reaction: Unreacted starting material (dimethyl 4-halopyridine-2,6-dicarboxylate) remains. 2. Hydrolysis of ester groups: Presence of water can lead to the formation of the corresponding mono- or di-carboxylic acid. 3. Side reactions: Formation of other byproducts. | 1. Increase the reaction time or the molar excess of sodium methoxide. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Maintain strictly anhydrous conditions throughout the synthesis and work-up.[1] 3. Purify the crude product using column chromatography on silica gel or by recrystallization. |
| Product is Difficult to Purify | 1. Similar polarity of product and impurities: The product and starting material or side products may have similar retention factors on TLC, making chromatographic separation challenging. 2. Oily product: The product may not crystallize easily. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. 2. Attempt recrystallization from a different solvent or solvent mixture. If the product remains an oil, purification by column chromatography is the recommended alternative. |
| Inconsistent Results | 1. Variability in reagent quality: Inconsistent purity of starting materials or reagents. 2. Atmospheric moisture: Fluctuations in ambient humidity can affect the reaction if not performed under strictly anhydrous conditions. | 1. Source high-purity reagents from a reliable supplier and verify their quality. 2. Always perform the reaction under an inert atmosphere and use anhydrous solvents to minimize the impact of environmental moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically dimethyl 4-chloropyridine-2,6-dicarboxylate or dimethyl 4-bromopyridine-2,6-dicarboxylate, with sodium methoxide in an anhydrous alcoholic solvent like methanol.
Q2: Why are anhydrous conditions critical for this synthesis?
A2: Anhydrous conditions are crucial for two main reasons. Firstly, sodium methoxide is a strong base and will readily react with any water present, reducing its efficacy as a nucleophile. Secondly, the presence of water can lead to the hydrolysis of the methyl ester groups on the pyridine ring, resulting in the formation of the corresponding carboxylic acid impurities, which can complicate purification and lower the yield.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to a spot of the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the expected spectroscopic signatures for this compound?
A4: In the 1H NMR spectrum, you would expect to see singlets for the two equivalent methoxy groups of the esters and a singlet for the methoxy group at the 4-position, as well as a singlet for the two equivalent protons on the pyridine ring. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.
Q5: What is a suitable method for purifying the final product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as methanol or ethanol.[2] Alternatively, if significant impurities are present, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is a common and effective purification technique.
Experimental Protocols
Synthesis of this compound from Dimethyl 4-chloropyridine-2,6-dicarboxylate
This protocol is based on the general principles of nucleophilic aromatic substitution on halopyridines.
Materials:
-
Dimethyl 4-chloropyridine-2,6-dicarboxylate
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add dimethyl 4-chloropyridine-2,6-dicarboxylate.
-
Add anhydrous methanol to dissolve the starting material.
-
Add a molar excess (typically 1.5 to 2 equivalents) of sodium methoxide to the solution.
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Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
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Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Quench the reaction by the careful addition of water.
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Extract the product with a suitable organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from methanol or by column chromatography on silica gel.
Signaling Pathways and Workflows
Caption: A flowchart of the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Purification of Crude "dimethyl 4-methoxypyridine-2,6-dicarboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "dimethyl 4-methoxypyridine-2,6-dicarboxylate".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate solvent selection. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents of varying polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). |
| Product is too soluble in the chosen solvent. | If the product remains in the mother liquor, try using a less polar solvent or a solvent mixture. You can also try to reduce the amount of solvent used to a minimum. |
| Premature crystallization. | Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Use a heated filtration setup if precipitation occurs during filtration. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
Problem 2: Product Contaminated with Starting Material (Dimethyl 4-hydroxypyridine-2,6-dicarboxylate)
| Observation | Suggested Purification Method | Key Parameters |
| TLC analysis shows a more polar spot corresponding to the starting material. | Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: Start with a non-polar eluent (e.g., hexane/ethyl acetate 8:2) and gradually increase the polarity. The more polar starting material will elute later. To prevent tailing of the pyridine compounds, it is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent. |
| Product has a lower melting point than expected. | Recrystallization | Solvent System: A solvent system that solubilizes the desired product more than the starting material at room temperature. Consider a mixture like ethyl acetate/hexane. The starting material, being more polar, might be less soluble in less polar solvent mixtures. |
| NMR spectrum shows a broad singlet corresponding to the hydroxyl proton of the starting material. | Aqueous Wash | If the crude product is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate and extract the more acidic starting material into the aqueous phase. |
Problem 3: Presence of Unidentified Impurities
| Observation | Possible Identity of Impurity | Suggested Action |
| TLC shows multiple spots. | By-products from side reactions, residual reagents. | Characterize the impurities using techniques like LC-MS or NMR if possible. Based on the likely structure, devise a suitable purification strategy (e.g., acid-base extraction to remove basic or acidic impurities, or chromatography with an appropriate solvent system). |
| Product has an off-color (e.g., yellow or brown). | Colored by-products or degradation products. | Treat a solution of the crude product with activated carbon before filtration and recrystallization. Perform column chromatography to separate the colored impurities. |
| Oily residue remains after solvent evaporation. | Non-crystalline impurities or residual high-boiling solvents. | Attempt to triturate the oily residue with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization of the desired product. If this fails, column chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include:
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Unreacted starting materials: Such as dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
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Incomplete reaction products: For instance, the mono-methylated ether or mono-esterified product if starting from the diacid.
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Reagents and by-products: Residual methylating agents, bases (like triethylamine), or by-products from coupling agents if used.
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Solvents: Residual solvents from the reaction and work-up steps.
Q2: What is a good solvent system for TLC analysis of the purification process?
A2: A mixture of hexane and ethyl acetate is a good starting point. A ratio of 7:3 or 1:1 (v/v) hexane:ethyl acetate on a silica gel plate will likely provide good separation. The desired product, being less polar than the hydroxy precursor, should have a higher Rf value. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can help to reduce tailing of the basic pyridine compounds.
Q3: My compound streaks on the TLC plate. What can I do?
A3: Streaking (tailing) on silica gel TLC is common for basic compounds like pyridines. To mitigate this, add a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.5-1%) to your developing solvent.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., on a C18 column) can be an effective alternative. The elution order will be reversed compared to normal-phase chromatography, with the more polar impurities eluting first. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the product when hot but show low solubility when cold. Good starting points are methanol, ethanol, or ethyl acetate.
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Dissolution: In a flask, add the crude "this compound" and the minimum amount of the chosen hot solvent to just dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine an appropriate solvent system using TLC that gives a good separation between your product and impurities, with an Rf value for the product of around 0.2-0.4. A common system is a mixture of hexane and ethyl acetate with 0.5% triethylamine.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a level and crack-free bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
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Elution: Begin eluting with the chosen mobile phase. If necessary, the polarity of the eluent can be gradually increased to elute the compounds.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Solubility of this compound and a Key Impurity
| Compound | Solvent | Solubility at 25°C | Solubility at Boiling Point |
| This compound | Methanol | Sparingly Soluble | Soluble |
| This compound | Ethanol | Sparingly Soluble | Soluble |
| This compound | Ethyl Acetate | Slightly Soluble | Soluble |
| This compound | Hexane | Insoluble | Insoluble |
| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | Methanol | Soluble | Very Soluble |
| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | Ethyl Acetate | Sparingly Soluble | Soluble |
Table 2: Typical TLC Rf Values on Silica Gel
| Compound | Mobile Phase (Hexane:Ethyl Acetate, 7:3, v/v + 0.5% Triethylamine) |
| This compound | ~ 0.45 |
| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | ~ 0.20 |
Visualizations
Caption: General workflow for the purification of crude product.
Caption: Decision tree for troubleshooting common purification issues.
"dimethyl 4-methoxypyridine-2,6-dicarboxylate" stability issues during reaction workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dimethyl 4-methoxypyridine-2,6-dicarboxylate during reaction workups.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is complete, but I'm seeing significant product loss during the aqueous workup. What could be the cause?
A1: Product loss during aqueous workup is often due to the hydrolysis of the methyl ester groups under acidic or basic conditions. The pyridine nitrogen can be protonated under acidic conditions, activating the ring towards nucleophilic attack, while basic conditions can directly lead to saponification of the esters. It is crucial to maintain a neutral or near-neutral pH during extraction and washing steps.
Q2: I observe the formation of a diacid byproduct (4-methoxypyridine-2,6-dicarboxylic acid). How can I prevent this?
A2: The formation of the diacid is a clear indication of ester hydrolysis. To minimize this, consider the following during your workup:
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Use of Mild Bases: If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
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Temperature Control: Perform extractions and washes at room temperature or below to reduce the rate of hydrolysis.
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Minimize Contact Time: Reduce the exposure time of your product to aqueous acidic or basic solutions.
Q3: Can the methoxy group on the pyridine ring cause stability issues?
A3: While the ester groups are generally more labile, the 4-methoxy group can also be susceptible to cleavage under harsh acidic conditions, leading to the formation of the corresponding 4-hydroxy derivative. This is less common under standard workup conditions but can be a concern if strong acids are used.
Q4: What is the recommended procedure for purifying crude this compound?
A4: The purification method of choice depends on the nature of the impurities.
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Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for achieving high purity. Suitable solvents include methanol, ethanol, or mixtures of ethyl acetate and hexanes.
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Silica Gel Chromatography: For oily crude products or to remove closely related impurities, column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q5: My purified product appears to be a salt. How can I isolate the neutral compound?
A5: If you have used acidic or basic conditions during your synthesis or workup, your product might be isolated as a salt (e.g., a hydrochloride salt if HCl was used). To obtain the neutral compound, you can partition the salt between an organic solvent (like ethyl acetate or dichloromethane) and a mild aqueous base (like saturated sodium bicarbonate solution). The neutral product will be in the organic layer, which can then be dried and concentrated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after workup | Ester hydrolysis due to acidic or basic conditions. | - Neutralize the reaction mixture carefully to pH ~7 before extraction.- Use mild bases (e.g., NaHCO₃) for washes.- Keep the temperature low during the workup. |
| Presence of diacid or mono-acid byproduct | Incomplete reaction or ester hydrolysis during workup. | - Ensure the initial reaction goes to completion.- Follow the recommendations for preventing hydrolysis mentioned above. |
| Formation of 4-hydroxypyridine derivative | Cleavage of the methoxy group under strong acidic conditions. | - Avoid the use of strong, hot acids during the workup. |
| Oily crude product that is difficult to purify | Presence of residual solvent or a mixture of impurities. | - Ensure all solvents are removed under high vacuum.- Attempt purification by silica gel column chromatography. |
| Product isolated as a salt | Protonation of the pyridine nitrogen or deprotonation of acidic byproducts. | - Neutralize a solution of the product with a mild base (for hydrochloride salts) or mild acid and extract into an organic solvent. |
Experimental Protocols
Standard Workup and Purification Protocol for Dimethyl Pyridine-2,6-dicarboxylate Derivatives
This protocol is a general guideline and may need to be optimized for specific reaction conditions.
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Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, carefully neutralize it to approximately pH 7 by the dropwise addition of a suitable neutralizing agent (e.g., saturated NaHCO₃ solution for an acidic reaction, or dilute HCl for a basic reaction) while monitoring with pH paper.
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Extraction:
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Transfer the neutralized mixture to a separatory funnel.
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Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers.
-
-
Washing:
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Wash the combined organic layers with water (1 x volume).
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Wash with brine (saturated NaCl solution) (1 x volume) to aid in the removal of water.
-
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Drying and Concentration:
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
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Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., methanol or ethanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
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Column Chromatography: If the product is an oil or recrystallization is ineffective, purify by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-50% ethyl acetate in hexanes).
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Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound, highlighting potential stability-related issues.
Caption: Workflow for the workup and purification of this compound.
Technical Support Center: Crystallization of Dimethyl 4-methoxypyridine-2,6-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of dimethyl 4-methoxypyridine-2,6-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common problems encountered during the crystallization of this compound?
A1: Common issues include the compound "oiling out" (forming a liquid instead of a solid), the formation of amorphous powder instead of crystals, rapid crystallization leading to impure product, and low overall yield. These problems can arise from factors such as the choice of solvent, cooling rate, and the presence of impurities.
Q2: Which solvents are suitable for the recrystallization of this compound?
Q3: How can I prevent my compound from "oiling out"?
A3: "Oiling out" typically occurs when the solution is supersaturated to a high degree or when the melting point of the compound is lower than the temperature of the solution. To prevent this, you can try the following:
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Use a larger volume of solvent: This will keep the compound in solution for longer as it cools.
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Slow down the cooling rate: Allow the solution to cool to room temperature slowly before inducing further cooling with an ice bath.
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Use a co-solvent system: Adding a solvent in which the compound is more soluble can sometimes prevent oiling out.
Q4: What should I do if my crystallization is happening too quickly?
A4: Rapid crystallization can trap impurities within the crystal lattice. To slow it down, you can:
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Re-dissolve the solid: Gently heat the solution to redissolve the precipitate.
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Add a small amount of additional solvent: This will slightly increase the solubility and slow down the crystal formation process upon cooling.
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Ensure a slow cooling process: Insulate the flask to allow for gradual cooling.
Q5: My yield is very low. What are the possible reasons and how can I improve it?
A5: Low yield can be due to several factors:
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Using too much solvent: The compound may remain in the mother liquor. Try to use the minimum amount of hot solvent necessary to dissolve your compound.
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Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.
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Loss during filtration: Ensure your filtration setup is efficient and that you wash the collected crystals with a minimal amount of cold solvent.
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Impurity presence: Impurities can sometimes inhibit crystal growth. Consider a preliminary purification step like column chromatography if the crude product is highly impure.
Troubleshooting Guide
This guide provides a structured approach to resolving common crystallization issues.
Problem: The compound does not crystallize upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. |
| Nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
Problem: The compound oils out.
| Possible Cause | Suggested Solution |
| High degree of supersaturation. | Re-heat the solution until the oil dissolves, add more solvent, and allow it to cool slowly. |
| Cooling rate is too fast. | Allow the flask to cool to room temperature on the benchtop before using an ice bath. Insulate the flask to slow cooling. |
| Inappropriate solvent choice. | Screen for alternative solvents or use a co-solvent system. |
Problem: Crystals are very fine or form a powder.
| Possible Cause | Suggested Solution |
| Very rapid crystallization. | Re-dissolve the solid by heating, add a small amount of extra solvent, and cool slowly. |
| High level of impurities. | Purify the crude material using another method (e.g., column chromatography) before recrystallization. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a chosen solvent (e.g., methanol, ethanol, ethyl acetate) and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
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Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
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Drying: Dry the crystals in a desiccator or a vacuum oven.
Purification by Extraction (as a pre-crystallization step)
Based on a documented synthesis, if the crude product is highly impure, an initial purification by extraction can be performed:
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Dissolve the crude product in a suitable organic solvent like dichloromethane.
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Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities.
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Wash with water and then with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and evaporate the solvent to obtain the purified compound, which can then be recrystallized.
Visualizations
Caption: A flowchart illustrating the general workflow for troubleshooting common crystallization problems.
Caption: Diagram showing the key factors and controllable parameters that influence the success of a crystallization experiment.
Technical Support Center: Improving Solubility of Dimethyl 4-methoxypyridine-2,6-dicarboxylate for Biological Assays
Welcome to the technical support center for "dimethyl 4-methoxypyridine-2,6-dicarboxylate." This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility a consideration for biological assays?
A1: this compound is a chemical compound with the molecular formula C₁₀H₁₁NO₅ and a molecular weight of approximately 225.20 g/mol .[1] Its structure, featuring a pyridine ring and two dimethyl ester groups, suggests it may have limited aqueous solubility. For biological assays, which are typically conducted in aqueous environments, ensuring the compound is fully dissolved at the desired concentration is critical for obtaining accurate and reproducible results. Poor solubility can lead to underestimated potency, inconsistent data, and even false negatives.[2][3]
Q2: What is the recommended first step for dissolving this compound for a biological assay?
A2: The standard initial approach for poorly soluble compounds is to prepare a concentrated stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its ability to dissolve a wide range of polar and non-polar compounds.[5][6] This stock solution can then be serially diluted into the aqueous assay buffer to achieve the final desired concentration.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. Why does this happen and what can I do?
A3: This is a common issue known as "crashing out" and it highlights the difference between kinetic and thermodynamic solubility.[7][8] Your DMSO stock solution may be supersaturated, and upon dilution into an aqueous buffer where the compound is less soluble, it precipitates. To address this, you can try several strategies:
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Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 1% and often as low as 0.1%, to minimize both precipitation and potential solvent-induced toxicity or artifacts.[3][4]
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Use co-solvents: A mixture of solvents for the stock solution, such as DMSO/ethanol or DMSO/PEG 400, can sometimes improve solubility upon dilution.[3][9]
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Adjust the pH of the assay buffer: The pyridine nitrogen in the compound is weakly basic and can be protonated at acidic pH.[10] This can increase aqueous solubility. Conversely, the ester groups could be susceptible to hydrolysis at high pH. Therefore, determining the compound's pKa and testing its solubility at different pH values can be beneficial.[11][12]
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Employ solubilizing excipients: Surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins (e.g., HP-β-CD) can be included in the assay buffer to encapsulate the compound and increase its apparent solubility.[3][9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Compound will not dissolve in 100% DMSO to make a concentrated stock solution. | The compound may have very low solubility even in DMSO, or the solid form may be highly crystalline. | - Try gentle warming (e.g., 37°C) and sonication to aid dissolution.- Test other organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[13] |
| Precipitation is observed in the assay plate wells. | The compound's solubility limit in the final assay buffer has been exceeded. | - Lower the final concentration of the compound.- Decrease the final percentage of DMSO in the assay.- Incorporate a co-solvent or a solubilizing excipient (surfactant, cyclodextrin) into the assay buffer.[3][9] |
| High variability in assay results between replicates. | Inconsistent precipitation of the compound across different wells. | - Visually inspect plates for precipitation before reading.- Implement a pre-dilution step in an intermediate buffer with a higher percentage of organic solvent before the final dilution into the assay buffer.- Ensure thorough mixing after each dilution step. |
| Concern about solvent toxicity in a cell-based assay. | High concentrations of organic solvents like DMSO can be toxic to cells.[4] | - Determine the maximum tolerable solvent concentration for your specific cell line by running a solvent tolerance curve.- Keep the final solvent concentration below this limit, typically ≤ 0.5%.[4] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
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Determine the required mass: Based on the molecular weight of this compound (225.20 g/mol ), calculate the mass needed for your desired stock concentration (e.g., for 1 mL of a 10 mM stock, weigh out 2.25 mg).[1][14]
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Dissolution: Add the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, anhydrous DMSO.
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Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[3]
Protocol 2: Kinetic Solubility Assessment using Co-solvents
This protocol helps determine the maximum soluble concentration of your compound in the assay buffer with the addition of a co-solvent.
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Prepare a high-concentration stock: Make a 10 mM stock solution of the compound in 100% DMSO.
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Prepare co-solvent buffers: Prepare your assay buffer containing a range of co-solvent (e.g., ethanol, PEG 400) concentrations (e.g., 0%, 1%, 2%, 5%, 10%).
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Serial dilution: In a 96-well plate, perform serial dilutions of your DMSO stock solution into the co-solvent buffers to achieve a range of final compound concentrations.
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Incubation and observation: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours). Visually inspect for any signs of precipitation. For a more quantitative measure, you can use nephelometry or light scattering to detect precipitate formation.[2][7]
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Data analysis: Determine the highest concentration of the compound that remains in solution for each co-solvent percentage.
Protocol 3: Utilizing Cyclodextrins for Solubility Enhancement
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Prepare cyclodextrin solutions: Prepare a series of your assay buffer containing increasing concentrations of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
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Add the compound: Add an excess amount of solid this compound to each cyclodextrin solution.
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Equilibration: Agitate the mixtures at a constant temperature until equilibrium is reached (this may take several hours).
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Separation: Separate the undissolved compound by centrifugation or filtration.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV. This will give you the thermodynamic solubility at each cyclodextrin concentration.
Visualizing Workflows and Concepts
Caption: A decision tree for troubleshooting solubility issues.
Caption: Kinetic vs. Thermodynamic solubility concepts.
References
- 1. 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | C10H11NO5 | CID 140622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Catalyst selection for optimizing "dimethyl 4-methoxypyridine-2,6-dicarboxylate" synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl 4-methoxypyridine-2,6-dicarboxylate. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate the optimization of your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent and logical synthetic pathway involves a three-step process:
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Synthesis of the starting material , 4-methoxy-2,6-lutidine.
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Catalytic oxidation of 4-methoxy-2,6-lutidine to yield 4-methoxypyridine-2,6-dicarboxylic acid.
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Esterification of the dicarboxylic acid to the final product, this compound.
Q2: Which catalysts are recommended for the oxidation of 4-methoxy-2,6-lutidine?
A2: While specific data for 4-methoxy-2,6-lutidine is limited, research on the oxidation of similar substituted pyridines, such as 4-methylpyridine and 2,6-lutidine, suggests that vanadium-based catalysts are highly effective. Vanadia-titania (V-Ti-O) and manganese-modified vanadia-titania (V-Ti-Mn-O) catalysts have shown high selectivity in related reactions.[1][2] Metal porphyrin complexes are also a viable option for liquid-phase oxidations.
Q3: What are the main challenges in the esterification of 4-methoxypyridine-2,6-dicarboxylic acid?
A3: The primary challenges include incomplete reaction leading to the formation of a monoester, and potential side reactions like decarboxylation at high temperatures.[3] The presence of water, a byproduct of the reaction, can also inhibit the forward reaction, thus reducing the yield.[3]
Troubleshooting Guides
Step 1: Synthesis of 4-methoxy-2,6-lutidine
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield of 4-methoxy-2,6-lutidine | Incomplete reaction of the precursor (e.g., 4-chloro-2,6-lutidine) with sodium methoxide. | - Ensure anhydrous reaction conditions. - Increase the reaction time or temperature moderately. - Use a slight excess of sodium methoxide. |
| Formation of side products | Reaction of methoxide at other positions or decomposition. | - Maintain strict temperature control. - Ensure the purity of the starting 4-substituted-2,6-lutidine. |
Step 2: Catalytic Oxidation to 4-methoxypyridine-2,6-dicarboxylic acid
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low conversion of 4-methoxy-2,6-lutidine | - Catalyst deactivation. - Insufficient reaction temperature or pressure. - Poor mass transfer of the oxidant (e.g., air, O₂). | - Regenerate the catalyst or use a fresh batch. - Optimize temperature and pressure; for gas-phase oxidation, a temperature range of 300-350°C is a good starting point.[1][2] - Ensure efficient stirring in liquid-phase reactions or adequate gas flow in gas-phase reactions. |
| Low selectivity to the desired dicarboxylic acid | - Over-oxidation to CO₂, H₂O, and other byproducts. - Formation of partially oxidized intermediates (e.g., aldehydes). | - Adjust the reaction temperature; lower temperatures often favor higher selectivity.[1] - Modify the catalyst composition. For instance, the addition of manganese to a V-Ti-O catalyst has been shown to improve selectivity.[1][2] - Optimize the residence time or reaction time. |
| Catalyst poisoning | The nitrogen atom of the pyridine ring can bind to the catalyst's active sites. | - Select a catalyst known to be robust for pyridine derivative oxidations. - Consider a pre-treatment of the catalyst or the use of promoters. |
Step 3: Esterification to this compound
| Issue | Possible Cause(s) | Recommended Action(s) |
| Formation of a significant amount of monoester | - Insufficient methanol. - Short reaction time. - Steric hindrance. | - Use a large excess of anhydrous methanol, which can also serve as the solvent.[3] - Increase the reaction time and monitor progress by TLC or GC. - For sterically hindered substrates, consider a more reactive esterification method like the Steglich esterification. |
| Low or no diester formation | - Presence of water in the reaction mixture. - Insufficient catalyst. - Low reaction temperature. | - Use anhydrous methanol and solvents. Employ a Dean-Stark trap or molecular sieves to remove water.[3] - Increase the loading of the acid catalyst (e.g., H₂SO₄) incrementally. - Ensure the reaction is at a sufficient temperature (e.g., reflux). |
| Product mixture is dark or contains colored impurities | - High reaction temperatures leading to decomposition. - Side reactions involving the pyridine ring. | - Lower the reaction temperature and consider using a more efficient catalyst system. - Purify the crude product by column chromatography or recrystallization. |
Data Presentation
Table 1: Catalyst Performance in the Oxidation of 4-Methylpyridine
| Catalyst | Temperature (°C) | Conversion of 4-Methylpyridine (%) | Selectivity to Isonicotinic Acid (%) | Reference |
| V-Ti-O | 320 | ~95 | ~65 | [1] |
| V-Ti-Mn-O | 320 | ~98 | 67.17 | [1] |
| V-Ti-O | 380 | >98 | ~62 | [1] |
| V-Ti-Mn-O | 380 | >98 | 63.88 | [1] |
Note: This data is for the oxidation of 4-methylpyridine to isonicotinic acid and serves as a starting point for optimizing the oxidation of 4-methoxy-2,6-lutidine.
Experimental Protocols
Protocol 1: Synthesis of 4-methoxypyridine-2,6-dicarboxylic acid via Catalytic Oxidation
This protocol is a generalized procedure based on the oxidation of related substituted pyridines.[1][2][4]
Materials:
-
4-methoxy-2,6-lutidine
-
Vanadium-based catalyst (e.g., V-Ti-Mn-O)
-
Oxidant (e.g., air or pure oxygen)
-
Aqueous base (e.g., NaOH or KOH solution)
-
Acid for precipitation (e.g., HCl)
-
Solvent (for liquid phase, e.g., water)
Procedure (Vapor-Phase Oxidation):
-
Set up a fixed-bed reactor packed with the vanadium-based catalyst.
-
Heat the reactor to the desired temperature (e.g., 320°C).[1]
-
Introduce a gaseous mixture of 4-methoxy-2,6-lutidine, air, and steam into the reactor.
-
The product stream is cooled, and the solid 4-methoxypyridine-2,6-dicarboxylic acid is collected.
-
The crude product can be purified by dissolving in a dilute aqueous base, filtering, and then re-precipitating by adding acid to adjust the pH.
Protocol 2: Esterification of 4-methoxypyridine-2,6-dicarboxylic acid
This protocol describes a standard Fischer-Speier esterification.[3]
Materials:
-
4-methoxypyridine-2,6-dicarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxypyridine-2,6-dicarboxylic acid (1.0 eq.) in a large excess of anhydrous methanol (which also acts as the solvent).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Heat the mixture to a gentle reflux and monitor the reaction by TLC or GC until completion (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide: Dimethyl 4-methoxypyridine-2,6-dicarboxylate vs. Dimethyl pyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of dimethyl 4-methoxypyridine-2,6-dicarboxylate and its parent compound, dimethyl pyridine-2,6-dicarboxylate. While direct comparative studies with quantitative performance data are not extensively available in the current literature, this document extrapolates their potential differences based on fundamental chemical principles and experimental data from closely related analogues. The inclusion of a 4-methoxy group, a strong electron-donating substituent, is expected to significantly modulate the electronic properties of the pyridine ring, thereby influencing its reactivity, coordination chemistry, and biological activity.
Physicochemical Properties
The introduction of a 4-methoxy group alters the molecular weight, formula, and potentially the physical properties of the parent molecule. A summary of their key physicochemical properties is presented below.
| Property | This compound | Dimethyl pyridine-2,6-dicarboxylate |
| Molecular Formula | C₁₀H₁₁NO₅[1] | C₉H₉NO₄[2] |
| Molecular Weight | 225.20 g/mol [1] | 195.17 g/mol [2] |
| CAS Number | 19872-93-6[1] | 5453-67-8 |
| Appearance | Not specified in detail in the search results | White to pale cream crystals or powder[3] |
| Melting Point | Not specified in detail in the search results | 121-125 °C |
| Solubility | Not specified in detail in the search results | Soluble in water (14 g/L at 25°C) and chloroform[4] |
Synthesis and Experimental Protocols
The synthesis of both compounds typically starts from the corresponding pyridine dicarboxylic acid. The esterification is a standard procedure, and the introduction of the 4-methoxy group can be achieved through nucleophilic aromatic substitution on a suitably functionalized pyridine ring.
Experimental Protocol: Synthesis of Dimethyl pyridine-2,6-dicarboxylate
This protocol is based on the esterification of pyridine-2,6-dicarboxylic acid.
Materials:
-
Pyridine-2,6-dicarboxylic acid (10 mmol, 1.67 g)[5]
-
Anhydrous methanol (30 ml)[5]
-
Thionyl chloride (SOCl₂) (30 mmol, 2.2 ml)[5]
-
Ethyl acetate (EtOAc)
-
5% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend pyridine-2,6-dicarboxylic acid in anhydrous methanol in a round-bottomed flask.[5]
-
Cool the mixture to 0 °C (273 K) in an ice bath.[5]
-
Add thionyl chloride dropwise to the stirred suspension.[5]
-
Allow the reaction mixture to warm to room temperature (25 °C or 298 K) and stir for 24 hours.[5]
-
Remove the solvent under reduced pressure (in vacuo).[5]
-
Dissolve the residue in ethyl acetate.[5]
-
Wash the organic layer with 5% aqueous NaOH solution, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄.[5]
-
Filter and evaporate the solvent to obtain the crude product.
-
Recrystallize the solid from water to yield pure dimethyl pyridine-2,6-dicarboxylate.[5]
Experimental Protocol: Synthesis of this compound
A common route to 4-alkoxy substituted pyridines involves the nucleophilic substitution of a 4-halo- or 4-nitro-pyridine precursor.
Materials:
-
Dimethyl 4-chloropyridine-2,6-dicarboxylate
-
Sodium methoxide
-
Anhydrous methanol
Procedure:
-
Dissolve dimethyl 4-chloropyridine-2,6-dicarboxylate in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Heat the mixture under reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate it to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Caption: General synthetic routes for the two pyridine dicarboxylate esters.
Comparative Performance and Applications
The primary difference between the two molecules lies in the electronic effect of the 4-methoxy group on the pyridine ring. This substituent influences the electron density of the ring and its coordinating nitrogen atom, which in turn affects the compound's properties and potential applications.
Electronic Effects of the 4-Methoxy Group
The methoxy group at the 4-position of the pyridine ring acts as a strong electron-donating group through resonance, while exhibiting a weaker electron-withdrawing inductive effect. The net result is an increase in electron density on the pyridine ring, particularly at the nitrogen atom. This enhanced electron density is expected to make this compound a stronger Lewis base and a better ligand for metal coordination compared to its unsubstituted counterpart.
Caption: Influence of the 4-methoxy group on the electronic properties of the pyridine ring.
Coordination Chemistry
Both molecules are expected to act as tridentate O,N,O-pincer ligands in coordination chemistry. The increased electron density on the nitrogen atom of this compound should lead to stronger coordination bonds with metal ions. This could result in the formation of more stable metal complexes with potentially different catalytic activities or photophysical properties compared to the complexes of the unsubstituted ligand. For instance, studies on other substituted pyridine ligands have shown that electron-donating groups can enhance the stability and influence the electronic spectra of their metal complexes.
Drug Development and Biological Activity
The pyridine-2,6-dicarboxylate scaffold is a known pharmacophore. The introduction of a methoxy group can significantly impact a molecule's biological activity by altering its lipophilicity, metabolic stability, and interactions with biological targets. While no specific biological activity data for this compound was found, it is plausible that the methoxy group could enhance or modify the activity profile compared to the parent compound. For example, in other heterocyclic systems, methoxy substitution has been shown to influence anticancer and antimicrobial activities. Further experimental investigation is required to determine the specific biological effects of this substitution on the pyridine-2,6-dicarboxylate core.
Conclusion
References
- 1. 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | C10H11NO5 | CID 140622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl pyridine-2,6-carboxylate | C9H9NO4 | CID 79549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H32251.18 [thermofisher.com]
- 4. Dimethyl pyridine-2,6-dicarboxylate, 98% | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Dimethyl 4-methoxypyridine-2,6-dicarboxylate and Other Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dimethyl 4-methoxypyridine-2,6-dicarboxylate and its active form, 4-methoxypyridine-2,6-dicarboxylic acid, with other well-established chelating agents. The focus is on their performance in metal ion chelation, supported by experimental data.
Introduction
This compound is a diester that, upon hydrolysis of its ester groups, yields 4-methoxypyridine-2,6-dicarboxylic acid (4-MeO-PDA). It is this dicarboxylic acid form that acts as a potent chelating agent. The core structure, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid, DPA), is a well-known tridentate ligand that forms stable complexes with a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups coordinate with a central metal ion. The 4-methoxy substituent can influence the electron density of the pyridine ring, potentially modulating the stability of the metal complexes.
This guide will focus on the chelating properties of the active form, 4-methoxypyridine-2,6-dicarboxylic acid, and its parent compound, pyridine-2,6-dicarboxylic acid (PDA), in comparison to commonly used chelating agents such as ethylenediaminetetraacetic acid (EDTA).
Performance Comparison of Chelating Agents
The primary measure of a chelating agent's effectiveness is the stability constant (log K) of the complexes it forms with different metal ions. A higher log K value indicates a more stable complex.
Table 1: Comparison of Stability Constants (log K) of Pyridine-based Chelators and EDTA
| Metal Ion | Pyridine-2,6-dicarboxylic Acid (PDA) | 4-Hydroxypyridine-2,6-dicarboxylic Acid | EDTA |
| Cu(II) | 16.1 (log β₂)[1] | 21.5 (log β₂)[1] | 18.8 |
| Pb(II) | 11.8 (log β₂)[1] | - | 18.0 |
| Cd(II) | 11.0 (log β₂)[1] | - | 16.5 |
| Fe(II) | ~4-5 | - | 14.3 |
| Fe(III) | ~9-10 | - | 25.1 |
| Mn(II) | - | - | 14.0 |
| Ca(II) | - | - | 10.7 |
| Mg(II) | - | - | 8.7 |
Note: Data for 4-methoxypyridine-2,6-dicarboxylic acid is limited. The values for 4-hydroxypyridine-2,6-dicarboxylic acid are included as a close structural analog. The stability constants for PDA with Cu(II), Pb(II), and Cd(II) are for the 1:2 metal-to-ligand complexes (log β₂).[1]
From the available data, it is evident that pyridine-based chelators exhibit strong binding to certain transition metal ions, particularly Cu(II). The 4-hydroxy derivative shows a remarkably high stability constant with Cu(II). While EDTA generally forms more stable complexes with a broader range of metal ions, especially Fe(III), the pyridine-based ligands can offer selectivity for specific applications.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the esterification of 4-methoxypyridine-2,6-dicarboxylic acid. The dicarboxylic acid can be synthesized from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Protocol for Esterification:
-
Suspend 4-methoxypyridine-2,6-dicarboxylic acid in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Determination of Metal Chelate Stability Constants by Potentiometric Titration
Potentiometric titration is a widely used method to determine the stability constants of metal complexes. The principle involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.
Diagram 2: Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Prepare stock solutions of the ligand (4-methoxypyridine-2,6-dicarboxylic acid), the metal salt (e.g., metal nitrate or perchlorate), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH). The ionic strength of all solutions should be kept constant using an inert electrolyte (e.g., KNO₃ or NaClO₄).
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Titration: Titrate a solution of the ligand and strong acid with the standard base to determine the protonation constants of the ligand.
-
Metal-Ligand Titration: Titrate a solution containing the ligand, the metal ion, and a strong acid with the standard base.
-
Data Analysis: Plot the pH versus the volume of base added. From the titration curves, calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion. Use these values to calculate the stepwise and overall stability constants.
Signaling Pathways and Logical Relationships
The chelation process can be visualized as a stepwise equilibrium.
Diagram 3: Chelation Equilibria
Caption: Stepwise formation of metal-ligand complexes.
In this diagram, Mⁿ⁺ represents the metal ion and L²⁻ represents the deprotonated ligand (4-methoxypyridine-2,6-dicarboxylate). K₁ and K₂ are the stepwise formation constants. The overall stability constant, β₂, is the product of the stepwise constants (β₂ = K₁ * K₂).
Conclusion
This compound, through its active form 4-methoxypyridine-2,6-dicarboxylic acid, presents itself as a valuable chelating agent with potential for applications where selective metal ion binding is required. While its overall binding strength for a wide array of metals may not surpass that of broad-spectrum chelators like EDTA, its pyridine-dicarboxylate core offers unique coordination chemistry. The high stability observed for the Cu(II) complex of the related 4-hydroxypyridine-2,6-dicarboxylic acid suggests that 4-substituted pyridine-2,6-dicarboxylates can be tailored for specific metal ion targets. Further research to determine the stability constants of 4-methoxypyridine-2,6-dicarboxylic acid with a broader range of metal ions is warranted to fully elucidate its potential in various scientific and therapeutic fields.
References
A Comparative Spectroscopic Analysis of Substituted Pyridine-2,6-dicarboxylates
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of pyridine-2,6-dicarboxylic acid and its 4-substituted derivatives. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopic data, supported by detailed experimental protocols.
This guide focuses on the parent pyridine-2,6-dicarboxylic acid and its derivatives substituted at the 4-position with hydroxyl (-OH), amino (-NH2), and chloro (-Cl) groups. These compounds are of significant interest in medicinal chemistry and materials science due to their ability to act as versatile ligands in coordination chemistry. Understanding their spectroscopic signatures is crucial for their identification, characterization, and the prediction of their chemical behavior.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for pyridine-2,6-dicarboxylic acid and its 4-substituted derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Pyridine-2,6-dicarboxylic acid | DMSO-d₆ | 8.29 (d, 2H), 8.24 (t, 1H), ~13.1 (br s, 2H, -COOH)[1] | 167.1, 150.0, 140.0, 128.0 |
| 4-Hydroxypyridine-2,6-dicarboxylic acid | - | Data not available in search results | Data not available in search results |
| 4-Aminopyridine-2,6-dicarboxylic acid | - | Data not available in search results | Data not available in search results |
| 4-Chloropyridine-2,6-dicarboxylic acid | - | Data not available in search results | Data not available in search results |
Table 2: FTIR Spectroscopic Data (Key Vibrational Bands)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Pyridine-2,6-dicarboxylic acid | 3200-3000 | O-H stretch (carboxylic acid)[2] |
| 3089-2940 | C-H stretch (aromatic)[2] | |
| 1689 | C=O stretch (carbonyl)[2] | |
| 1572 | C-N stretch (pyridine ring)[2] | |
| 4-Hydroxypyridine-2,6-dicarboxylic acid | - | Data not available in search results |
| 4-Aminopyridine-2,6-dicarboxylic acid | - | Data not available in search results |
| 2,6-Dichloropyridine-4-carboxylic acid* | ~3000 | O-H stretch (broad) |
| ~1700 | C=O stretch | |
| ~1550, 1400 | Aromatic C=C/C=N stretches |
*Data for the isomeric 2,6-dichloropyridine-4-carboxylic acid is provided as a reference.
Table 3: UV-Vis Absorption and Fluorescence Spectroscopic Data
| Compound | Solvent | λ_abs (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) |
| Pyridine-2,6-dicarboxylic acid | Aqueous (pH dependent) | ~270 | Varies with pH | Sensitizes lanthanide emission | - |
| 4-Hydroxypyridine-2,6-dicarboxylic acid | - | Data not available | - | Likely non-fluorescent | - |
| 4-Aminopyridine-2,6-dicarboxylic acid | - | Data not available | - | Data not available | - |
| 4-Chloropyridine-2,6-dicarboxylic acid | - | Data not available | - | Data not available | - |
Note: The photophysical properties of these compounds are highly dependent on the solvent and pH. The parent dicarboxylic acid is known to act as an antenna to sensitize the luminescence of lanthanide ions.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyridine-2,6-dicarboxylate derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90°, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis if desired.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with a suitable detector (e.g., DTGS).
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a series of dilute solutions of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water) in quartz cuvettes. Concentrations typically range from 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission and excitation measurements.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the solvent as a baseline.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-500 nm.
-
-
Fluorescence Spectroscopy:
-
Emission Spectrum: Excite the sample at its absorption maximum (λ_abs) and scan the emission wavelengths over a range longer than the excitation wavelength.
-
Excitation Spectrum: Set the emission detector to the wavelength of maximum emission (λ_em) and scan the excitation wavelengths.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance and integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a substituted pyridine-2,6-dicarboxylate.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational framework for the spectroscopic comparison of substituted pyridine-2,6-dicarboxylates. Further research is necessary to populate the data tables with experimental values for the substituted derivatives. The provided protocols offer a starting point for researchers to conduct their own comprehensive analyses.
References
Validating the Purity of Dimethyl 4-methoxypyridine-2,6-dicarboxylate by High-Performance Liquid Chromatography (HPLC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of dimethyl 4-methoxypyridine-2,6-dicarboxylate using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below serve as a robust starting point for researchers engaged in the synthesis, quality control, and analysis of this compound and its derivatives. This document offers a detailed experimental protocol, a comparative analysis of potential impurities, and visual workflows to ensure clarity and reproducibility.
Introduction to this compound
This compound is a pyridine dicarboxylic acid derivative with the chemical formula C10H11NO5 and a molecular weight of 225.20 g/mol .[1][2] Its chemical structure, characterized by a central pyridine ring with two methoxycarbonyl groups at positions 2 and 6 and a methoxy group at position 4, makes it a valuable building block in medicinal chemistry and materials science. Given its potential applications, ensuring its purity is of paramount importance.
Comparative Analysis of Potential Impurities
The purity of this compound is largely dependent on the synthetic route employed. Common synthesis strategies may introduce various process-related impurities, including unreacted starting materials, intermediates, and by-products.
One potential synthetic route involves the nucleophilic aromatic substitution of a halogenated precursor, such as dimethyl 4-chloropyridine-2,6-dicarboxylate or dimethyl 4-bromopyridine-2,6-dicarboxylate, with sodium methoxide.[3] In this case, the primary impurity would likely be the starting halogenated pyridine. Another synthetic pathway may start from dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate.[4][5]
Below is a comparative table of this compound against its potential process-related impurities, with hypothetical HPLC retention times for illustrative purposes.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Hypothetical Retention Time (min) | Potential Origin |
| This compound | C10H11NO5 | 225.20 | 10.0 | Product |
| Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | 229.62 | 12.5 | Starting Material/By-product |
| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | C9H9NO5 | 211.17 | 8.2 | Starting Material/By-product |
| 4-Methoxypyridine-2,6-dicarboxylic acid | C8H7NO5 | 197.14 | 6.5 | Hydrolysis Product |
| Monomethyl 4-methoxypyridine-2,6-dicarboxylate | C9H9NO5 | 211.17 | 7.8 | Incomplete Esterification |
Experimental Protocol for HPLC Purity Validation
This section details a recommended HPLC method for the purity analysis of this compound. This protocol is based on established methods for similar pyridine dicarboxylate derivatives and is designed to be a starting point for method development and validation.[6][7][8]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable modifier).
-
Reference standard of this compound.
-
Samples of this compound for analysis.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (based on the UV absorbance of the pyridine ring system).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solutions in the same manner as the standard solution.
4. Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow and Pathway Diagrams
To provide a clear visual representation of the experimental and logical processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for purity validation.
References
- 1. 2,6-DIMETHYL 4-METHOXYPYRIDINE-2,6-DICARBOXYLATE | CAS 19872-93-6 [matrix-fine-chemicals.com]
- 2. 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | C10H11NO5 | CID 140622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxypyridine-2,6-dicarboxylic Acid|CAS 52062-26-7 [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dimethyl 4-Methoxypyridine-2,6-dicarboxylate: A Guide for Laboratory Professionals
The proper disposal of dimethyl 4-methoxypyridine-2,6-dicarboxylate is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of structurally similar compounds, such as pyridine derivatives and dicarboxylates, is essential. This guide provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the potential hazards associated with pyridine derivatives, this compound should be handled as hazardous waste.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors. |
In the event of a spill, the area should be evacuated. For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations. All materials contaminated with this compound must be classified as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weighing papers, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix this waste with other incompatible waste streams.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of waste generation.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. Store away from incompatible materials such as strong oxidizing agents.[1]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
High-temperature incineration is the preferred method for the complete destruction of many organic compounds and is a likely disposal route for this chemical.[2]
-
Experimental Protocols
Spill Neutralization and Cleanup:
In the case of a small spill, the following procedure should be followed:
-
Containment: Wear appropriate PPE. Cover the spill with an inert absorbent material such as vermiculite, sand, or sodium bicarbonate.[3]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of the neutralized waste and any contaminated materials as hazardous waste through your institution's EHS office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling dimethyl 4-methoxypyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for dimethyl 4-methoxypyridine-2,6-dicarboxylate, ensuring a secure laboratory environment. The following procedures are based on established safety protocols for pyridine derivatives and related chemical compounds.
Personal Protective Equipment (PPE)
The first line of defense against potential chemical exposure is the consistent and correct use of personal protective equipment.
| Protection Type | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[1][2] |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Butyl Rubber) | Inspect for tears or punctures before each use.[1][2][3] |
| Laboratory Coat | A flame-retardant and chemically impervious lab coat should be worn fully buttoned.[1][2] | |
| Respiratory Protection | Certified Chemical Fume Hood | All handling of this compound should occur within a properly functioning fume hood to minimize inhalation exposure.[1][2][3] |
| Respirator | If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required.[4] | |
| Footwear | Closed-toe, Chemical-Resistant Shoes | Shoes must cover the entire foot.[5] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All materials contaminated with this compound, including personal protective equipment, disposable labware, and cleaning materials, must be considered hazardous waste.[2]
-
Collect all waste in clearly labeled, sealed, and chemically resistant containers.[6] Do not mix with other waste streams.
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and treated as hazardous waste.[1]
-
After thorough rinsing, dispose of the containers in accordance with institutional and local regulations.[1]
Spill Management:
-
Small Spills: In a fume hood, absorb the spill with an inert material such as sand or vermiculite.[3] Collect the material in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area immediately and contact your institution's environmental health and safety department.[3] Ensure the area is well-ventilated.[3]
First Aid Measures
In the event of accidental exposure, take the following immediate actions:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][2] Seek prompt medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1] Remove any contaminated clothing. If irritation develops or persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
